4-(4-Hydrazinobenzyl)-2-oxazolidinone
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[(4-hydrazinylphenyl)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-13-8-3-1-7(2-4-8)5-9-6-15-10(14)12-9/h1-4,9,13H,5-6,11H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXBEGPKQKEJBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=C(C=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938001 | |
| Record name | 4-[(4-Hydrazinylphenyl)methyl]-4,5-dihydro-1,3-oxazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171550-12-2 | |
| Record name | 4-[(4-Hydrazinylphenyl)methyl]-4,5-dihydro-1,3-oxazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 4-(4-Hydrazinobenzyl)-2-oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Hydrazinobenzyl)-2-oxazolidinone is a synthetic compound belonging to the oxazolidinone class. While many oxazolidinones are recognized for their antibacterial properties through the inhibition of protein synthesis, the primary pharmacological activity identified for this specific molecule is as a serotonin 5-HT1D receptor agonist.[1][2][3][4] It is also a well-documented key intermediate and a known impurity in the synthesis of Zolmitriptan, a medication used for the acute treatment of migraines.[5][6][7][8][9] This guide delineates the mechanism of action of this compound based on its classification as a 5-HT1D receptor agonist, details the associated signaling pathways, and provides representative experimental protocols for the characterization of such compounds.
Introduction
This compound, with its characteristic oxazolidinone core, has been identified in the scientific literature primarily in two contexts: as a synthetic precursor to the anti-migraine drug Zolmitriptan and as a serotonin 5-HT1D receptor agonist.[1][2][5][7] This latter activity defines its mechanism of action and potential physiological effects. The 5-HT1D receptor is a subtype of the G protein-coupled serotonin receptor family and is a significant target in the development of therapeutics for migraine headaches. This document provides a comprehensive overview of the mechanism of action, based on its agonistic activity at the 5-HT1D receptor.
Primary Mechanism of Action: 5-HT1D Receptor Agonism
As a 5-HT1D receptor agonist, this compound is presumed to mimic the action of the endogenous neurotransmitter serotonin (5-hydroxytryptamine) at this specific receptor subtype. The 5-HT1D receptors are predominantly located in the central nervous system and on cranial blood vessels. The therapeutic effect of 5-HT1D agonists in the context of migraines is attributed to two main actions:
-
Cranial Vasoconstriction: Agonism at 5-HT1D receptors on the smooth muscle cells of intracranial arteries leads to vasoconstriction. This counteracts the painful vasodilation of cerebral blood vessels that is characteristic of a migraine attack.
-
Inhibition of Neuropeptide Release: These receptors are also found on the presynaptic terminals of the trigeminal nerve. Their activation inhibits the release of pro-inflammatory and vasodilatory neuropeptides, such as calcitonin gene-related peptide (CGRP), neurokinin A, and substance P. This action reduces neurogenic inflammation and pain signaling.
Signaling Pathway
The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o family of inhibitory G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated G protein. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, which in turn leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels ultimately results in the modulation of downstream cellular functions, including smooth muscle contraction and the inhibition of neurotransmitter release.
Quantitative Data
| Parameter | Value | Units | Assay Type | Reference |
| 5-HT1D Binding Affinity (Ki) | Data not available | nM | Radioligand Binding Assay | Buckingham et al., 1995 |
| 5-HT1D Functional Potency (EC50) | Data not available | nM | cAMP Accumulation Assay | Buckingham et al., 1995 |
| Selectivity vs. 5-HT1B (Ki ratio) | Data not available | - | Radioligand Binding Assay | Buckingham et al., 1995 |
Note: The table above is a template. Specific values for this compound are not available in the searched resources.
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, a standard methodology for characterizing a compound's activity at the 5-HT1D receptor is a radioligand binding assay.
Representative Protocol: 5-HT1D Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1D receptor.
Materials:
-
Cell membranes from a stable cell line expressing the human 5-HT1D receptor.
-
Radioligand: [3H]-GR125743 (a known high-affinity 5-HT1D antagonist).
-
Test compound: this compound.
-
Non-specific binding control: Serotonin or another suitable 5-HT1D ligand at a high concentration (e.g., 10 µM).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd value, and either the test compound at various concentrations, the buffer alone (for total binding), or the non-specific binding control.
-
Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The available evidence strongly indicates that the primary mechanism of action of this compound is as a serotonin 5-HT1D receptor agonist. This activity is consistent with its role as a precursor to the anti-migraine drug Zolmitriptan. Its mechanism involves coupling to inhibitory Gi/o proteins, leading to a reduction in intracellular cAMP levels. This cascade results in therapeutic effects such as cranial vasoconstriction and the inhibition of pro-inflammatory neuropeptide release. While specific quantitative pharmacological data for this compound are not widely published, its classification provides a solid framework for understanding its biological activity. Further research would be necessary to fully quantify its potency and selectivity at the 5-HT1D receptor and to explore any potential secondary mechanisms of action.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. US8143417B2 - Method for the preparation of zolmitriptan - Google Patents [patents.google.com]
- 6. A METHOD FOR THE PREPARATION OF ZOLMITRIPTAN - Patent 2118095 [data.epo.org]
- 7. US9006453B2 - Process for preparation of zolmitriptan - Google Patents [patents.google.com]
- 8. EP2751098B1 - An improved process for preparation of zolmitriptan - Google Patents [patents.google.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Chemical and physical properties of 4-(4-Hydrazinobenzyl)-2-oxazolidinone.
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Hydrazinobenzyl)-2-oxazolidinone and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development. The oxazolidinone core is a well-established pharmacophore, most notably found in a class of antibiotics that inhibit bacterial protein synthesis. The incorporation of a hydrazinobenzyl moiety at the 4-position introduces a versatile functional group that can be readily modified, allowing for the exploration of a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known biological activities of this compound, with a particular focus on its (S)-enantiomer.
Chemical and Physical Properties
The properties of this compound can vary depending on its stereochemistry and whether it is in its free base or salt form. The (S)-enantiomer and its hydrochloride salt are the most commonly cited forms in the literature. Enantiomers share identical physical properties such as melting point and solubility, but differ in their interaction with plane-polarized light. Racemic mixtures, containing equal amounts of both enantiomers, may have different physical properties compared to the pure enantiomers[1][2][3].
Table 1: Physicochemical Properties of this compound Variants
| Property | This compound (Racemic) | (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone | (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone Hydrochloride |
| CAS Number | 171550-12-2[4] | 187975-62-8[4][5] | 139264-57-6[6][7] |
| Molecular Formula | C₁₀H₁₃N₃O₂[4] | C₁₀H₁₃N₃O₂[5] | C₁₀H₁₄ClN₃O₂[6][7] |
| Molecular Weight | 207.23 g/mol [4][5] | 207.23 g/mol [5] | 243.69 g/mol [6][7] |
| Appearance | Not specified | Not specified | Light Beige to Beige Solid |
| Melting Point | 107-111 °C[4] | Not specified | 183-185°C |
| Boiling Point | 519°C (predicted)[4] | Not specified | Not specified |
| Density | 1.318 g/cm³ (predicted)[4] | Not specified | Not specified |
| pKa | 12.65 ± 0.40 (predicted)[4] | Not specified | Not specified |
| Water Solubility | 0.58 g/L at 25 °C (predicted)[4] | Not specified | Not specified |
| Solubility | Not specified | Not specified | DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly) |
| Stability | Not specified | Not specified | Hygroscopic |
Experimental Protocols
Synthesis of (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone
A key precursor for the synthesis of the title compound is (S)-4-(4-aminobenzyl)-2-oxazolidinone. A common synthetic route involves the diazotization of the amino group followed by reduction to the hydrazine. The following is a general experimental protocol derived from established synthetic methodologies.
Step 1: Diazotization of (S)-4-(4-aminobenzyl)-2-oxazolidinone
-
Dissolution: Dissolve (S)-4-(4-aminobenzyl)-2-oxazolidinone in a suitable acidic aqueous medium, such as a mixture of concentrated hydrochloric acid and water.
-
Cooling: Cool the solution to a temperature between 0-5 °C in an ice bath. Maintaining a low temperature is critical to ensure the stability of the diazonium salt.
-
Addition of Sodium Nitrite: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture. The temperature should be carefully monitored and maintained below 5 °C during the addition.
-
Stirring: Stir the reaction mixture for approximately 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Reduction of the Diazonium Salt to the Hydrazine
-
Preparation of Reducing Agent: In a separate vessel, prepare a chilled aqueous solution of a suitable reducing agent, such as sodium sulfite or stannous chloride.
-
Addition of Diazonium Salt: Slowly add the freshly prepared diazonium salt solution to the chilled reducing agent solution. The temperature should be maintained below 10 °C during this addition.
-
Reaction Progression: After the addition is complete, stir the resulting mixture for a period of time, allowing for the reduction of the diazonium group to the hydrazine.
-
Work-up and Isolation: The reaction mixture is then typically worked up by adjusting the pH, followed by extraction with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone can be further purified by recrystallization from a suitable solvent system.
Biological Activity and Signaling Pathways
Antibacterial Activity of Oxazolidinones
The oxazolidinone class of compounds are known for their antibacterial properties, primarily against Gram-positive bacteria. They act as protein synthesis inhibitors by targeting an early stage of this process[8].
The mechanism involves the binding of the oxazolidinone molecule to the 50S ribosomal subunit[8][9]. This interaction prevents the formation of the initiation complex, which is a crucial first step in protein synthesis. Specifically, it is believed to interfere with the binding of the initiator fMet-tRNA to the P-site of the ribosome[8]. By blocking this step, the synthesis of bacterial proteins is halted, leading to a bacteriostatic effect.
Serotonin 5-HT1D Receptor Agonism
(S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone hydrochloride has been identified as a serotonin 5-HT1D receptor agonist[6][10]. The 5-HT1D receptor is a subtype of the serotonin receptor family and is a G protein-coupled receptor (GPCR)[11][12].
Activation of the 5-HT1D receptor by an agonist like this compound initiates an intracellular signaling cascade. The receptor is coupled to an inhibitory G-protein (Gi/o). Upon activation, the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP)[13]. This reduction in cAMP can, in turn, modulate the activity of protein kinase A (PKA) and other downstream effectors. Additionally, activation of the 5-HT1D receptor can influence other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, which plays a role in cell proliferation and differentiation[13]. Agonists of the 5-HT1D receptor, such as the triptan class of drugs, are used in the treatment of migraines, where their mechanism is thought to involve vasoconstriction of cerebral blood vessels and inhibition of the release of pro-inflammatory neuropeptides[14].
Conclusion
References
- 1. rroij.com [rroij.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone | 187975-62-8 | Benchchem [benchchem.com]
- 5. (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone Hydrochloride [lgcstandards.com]
- 6. scbt.com [scbt.com]
- 7. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxazolidinones mechanism of action: inhibition of the first peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microbenotes.com [microbenotes.com]
- 10. cymitquimica.com [cymitquimica.com]
- 11. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]
- 12. 5-HT1D receptor - Wikipedia [en.wikipedia.org]
- 13. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are 5-HT1D receptor agonists and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to the Synthesis of (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone hydrochloride, a valuable intermediate in pharmaceutical research, noted for its activity as a serotonin 5HTID-receptor agonist.[1][2] This document details the chemical reactions, experimental protocols, and quantitative data associated with its preparation, aimed at providing researchers and drug development professionals with a thorough understanding of the synthetic process.
Synthesis Pathway Overview
The synthesis of (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone hydrochloride is a multi-step process that begins with the preparation of a key chiral intermediate, (S)-4-(4-aminobenzyl)-2-oxazolidinone. This intermediate is then converted to the final product through a two-step diazotization and reduction sequence.
The overall synthesis can be divided into two primary stages:
-
Stage 1: Synthesis of the Key Intermediate, (S)-4-(4-aminobenzyl)-2-oxazolidinone. This stage involves the reduction of a nitro group on a phenylalaninol derivative, followed by a cyclization reaction to form the oxazolidinone ring.
-
Stage 2: Conversion to (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone hydrochloride. This stage involves the transformation of the primary aromatic amine of the intermediate into a hydrazine group via a diazonium salt, followed by hydrochloride salt formation.
Below is a graphical representation of the synthesis pathway.
Figure 1: Overall synthesis pathway for (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone hydrochloride.
Experimental Protocols
The following sections provide detailed experimental methodologies for the key steps in the synthesis.
Stage 1: Synthesis of (S)-4-(4-aminobenzyl)-2-oxazolidinone
This stage focuses on the preparation of the crucial chiral intermediate.
Step 1.1: Reduction of (S)-2-Amino-3-(4-nitrophenyl)propanol
The initial step involves the reduction of the nitro group of the starting material to a primary amine.
-
Method A: Catalytic Hydrogenation
-
A methanolic solution of (S)-2-Amino-3-(4-nitrophenyl)propanol is charged into a reactor.
-
5% Palladium on carbon (Pd/C) catalyst is added.
-
The mixture is hydrogenated under approximately 60 psi of hydrogen pressure at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Upon completion, the catalyst is filtered off through a filter aid and washed with methanol.
-
The methanol is distilled off under vacuum.
-
The residue is treated with a mixture of ethyl acetate and n-hexane and cooled to 10°C for about 2 hours to induce crystallization.
-
The product, (S)-2-Amino-3-(4-aminophenyl)propanol, is collected by filtration, washed with n-hexane, and dried under vacuum at approximately 50°C.
-
-
Method B: Reduction with Iron
-
(S)-2-Amino-3-(4-nitrophenyl)propanol, 95% ethanol, iron filings, deionized water, and concentrated hydrochloric acid are charged into a reactor at room temperature.
-
The reaction mixture is refluxed for three hours.
-
After cooling to room temperature, the iron is filtered off through a filter aid and washed thoroughly with 95% ethanol.
-
The ethanol is completely distilled off under vacuum to yield (S)-2-amino-3-(4-aminophenyl)propanol.[3]
-
Step 1.2: Cyclization to form (S)-4-(4-aminobenzyl)-2-oxazolidinone
The resulting amino alcohol is then cyclized to form the oxazolidinone ring.
-
(S)-2-Amino-3-(4-aminophenyl)propanol, diethyl carbonate, and potassium carbonate are charged into a reactor.
-
The mixture is heated to 135°C, and ethanol is distilled off from the reaction mass over a period of 2.5 hours.
-
After cooling the reaction mass to room temperature, methanol is added, and the salts are filtered through a filter aid and washed with methanol.
-
The filtered methanol is completely distilled off under vacuum.
-
Isopropanol is added to the residue to precipitate the product.
-
The product, (S)-4-(4-aminobenzyl)-2-oxazolidinone, is filtered, washed with isopropanol, and dried under vacuum at 50°C.[3]
Stage 2: Conversion to (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone hydrochloride
This stage details the transformation of the amino group to the final hydrazine hydrochloride.
Step 2.1: Diazotization of (S)-4-(4-aminobenzyl)-2-oxazolidinone
The primary aromatic amine is converted to a diazonium salt.
-
(S)-4-(4-aminobenzyl)-2-oxazolidinone is suspended in water and cooled to -5°C to 0°C in an ice-salt bath.
-
Concentrated hydrochloric acid is added to the suspension.[4]
-
A solution of sodium nitrite in water is added slowly, maintaining the temperature between -5°C and 0°C.[4]
-
The reaction mixture is stirred for approximately 45 minutes at this temperature. The completion of the diazotization can be monitored by testing for the absence of the starting amine (e.g., by TLC) and a positive test for nitrous acid using starch-iodide paper.[2]
Step 2.2: Reduction of the Diazonium Salt to Hydrazine
The diazonium salt intermediate is reduced to the corresponding hydrazine.
-
Method A: Reduction with Stannous Chloride
-
A solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid is prepared and cooled.
-
The cold diazonium salt solution from the previous step is added portion-wise to the stannous chloride solution, keeping the temperature low.
-
The reaction mixture is stirred until the reduction is complete. The resulting hydrazine may precipitate as a salt.
-
The product is collected by filtration, washed, and can be purified by recrystallization.
-
-
Method B: Reduction with Triphenylphosphine
-
A solution of triphenylphosphine in a mixture of methanol and diethyl ether is prepared and cooled to 5°C to 10°C.
-
The diazonium salt solution is added lot-wise to the triphenylphosphine solution at this temperature.
-
The reaction mixture is stirred at room temperature for about 8 hours.
-
Water, methanol, and concentrated HCl are added to the reaction mass.
-
The resulting solution is heated to reflux and maintained for 4 hours to hydrolyze the intermediate phosphonium salt.
-
The product, (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone hydrochloride, can then be isolated and purified.
-
Step 2.3: Purification and Salt Formation
If the free base of the hydrazine is isolated, it can be converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like isopropanol, followed by crystallization.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis pathway.
| Step | Starting Material | Product | Reagents and Conditions | Yield | Purity | Reference |
| 1.1: Reduction | (S)-2-Amino-3-(4-nitrophenyl)propanol | (S)-2-Amino-3-(4-aminophenyl)propanol | H₂, 5% Pd/C, Methanol, RT, 60 psi | 89.5% | 99% (HPLC) | [3] |
| 1.2: Cyclization | (S)-2-Amino-3-(4-aminophenyl)propanol | (S)-4-(4-Aminobenzyl)-2-oxazolidinone | Diethyl carbonate, K₂CO₃, 135°C | 76.7% | - | [3] |
| 2.1: Diazotization | (S)-4-(4-Aminobenzyl)-2-oxazolidinone | Diazonium Salt Intermediate | NaNO₂, HCl, H₂O, -5°C to 0°C | - | In-situ use | [4] |
| 2.2: Reduction to Hydrazine | Diazonium Salt Intermediate | (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone | SnCl₂/HCl or PPh₃ then HCl/reflux | - | - | |
| Overall (Stage 1) | (S)-2-Amino-3-(4-nitrophenyl)propanol | (S)-4-(4-Aminobenzyl)-2-oxazolidinone | - | ~68.7% | >95% | [3][5] |
Note: Yields and purities for the diazotization and subsequent reduction to the final product are not explicitly detailed in the referenced literature and may vary based on the specific conditions and purification methods employed.
Physicochemical and Spectroscopic Data
Intermediate: (S)-4-(4-Aminobenzyl)-2-oxazolidinone
-
CAS Number: 152305-23-2[6]
-
Molecular Formula: C₁₀H₁₂N₂O₂[6]
-
Molecular Weight: 192.21 g/mol [6]
-
Appearance: Solid[7]
-
Melting Point: 107-111 °C[7]
-
¹³C NMR: Spectral data available in public databases.[6]
-
IR Spectra: Spectral data available in public databases.[6]
Final Product: (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone Hydrochloride
-
CAS Number: 139264-57-6[8]
-
Molecular Formula: C₁₀H₁₄ClN₃O₂[8]
-
Molecular Weight: 243.69 g/mol [9]
-
Appearance: Neat[1]
-
Stability: Hygroscopic[1]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflow of the synthesis and the logical relationships between the key steps.
Figure 2: Experimental workflow for the synthesis of (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone hydrochloride.
Figure 3: Logical relationship between key intermediates and reactions.
This guide provides a detailed framework for the synthesis of (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone hydrochloride. Researchers should consult the primary literature for further details and adapt the procedures as necessary for their specific laboratory conditions and scale. Standard laboratory safety precautions should be followed at all times.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. allindianpatents.com [allindianpatents.com]
- 4. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. (S)-4-(4-Aminobenzyl)oxazolidin-2-one | C10H12N2O2 | CID 7099156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone 97 152305-23-2 [sigmaaldrich.com]
- 8. (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone Hydrochloride [lgcstandards.com]
- 9. scbt.com [scbt.com]
Biological activity of oxazolidinone derivatives.
An In-depth Technical Guide on the Biological Activity of Oxazolidinone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxazolidinones are a class of synthetic, heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Initially developed for their potent antibacterial properties, their therapeutic potential has expanded to include monoamine oxidase (MAO) inhibition and anticancer activities.[1][2] Linezolid, the first clinically approved oxazolidinone, established a new class of antibiotics effective against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3] Their unique mechanism of action, which involves the early stages of bacterial protein synthesis, minimizes cross-resistance with other antibiotic classes.[4][5] Beyond their antibacterial effects, certain oxazolidinone derivatives exhibit inhibitory activity against monoamine oxidase, an enzyme crucial in neurotransmitter metabolism, leading to research into their potential as antidepressants.[1][6] More recently, studies have revealed the antiproliferative effects of novel oxazolidinone compounds against various cancer cell lines, operating through mechanisms such as apoptosis induction and cell cycle arrest.[7][8] This guide provides a comprehensive overview of the primary biological activities of oxazolidinone derivatives, presenting key quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Antibacterial Activity
Oxazolidinones are renowned for their efficacy against a broad spectrum of multidrug-resistant Gram-positive pathogens.[4] Their primary mechanism involves the inhibition of bacterial protein synthesis at the initiation phase, a mode of action distinct from other ribosome-targeting antibiotics.[9][10]
Mechanism of Action: Inhibition of Protein Synthesis
Oxazolidinones exert their bacteriostatic effect—and in some cases, bactericidal effect against species like Streptococcus pneumoniae—by targeting the bacterial ribosome.[11] They selectively bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[9][3][4] This binding event prevents the formation of the functional 70S initiation complex, which is a crucial step involving the 30S ribosomal subunit, mRNA, and initiator N-formylmethionyl-tRNA (fMet-tRNA).[12][13][14] By interfering with the correct positioning of the fMet-tRNA in the P-site, oxazolidinones block the first step of translation, thereby halting protein synthesis before it can begin.[15] This unique mechanism is responsible for the lack of cross-resistance with other classes of protein synthesis inhibitors.[10]
References
- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. 3-(1H-pyrrol-2-yl)-2-oxazolidinones as novel monoamine oxidase type A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. upload.orthobullets.com [upload.orthobullets.com]
- 15. Oxazolidinones mechanism of action: inhibition of the first peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(4-Hydrazinobenzyl)-2-oxazolidinone: Structural Analogues and Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-hydrazinobenzyl)-2-oxazolidinone, a chiral scaffold with significant potential in drug discovery. This document details its primary known biological activity as a serotonin 5-HT1D receptor agonist, a target implicated in migraine therapy. Furthermore, recognizing the inherent reactivity of the hydrazine moiety and the established pharmacological profile of the oxazolidinone core, this guide explores the landscape of its structural analogues and derivatives, with a particular focus on their potential as monoamine oxidase (MAO) inhibitors. Included are detailed experimental protocols for the synthesis of the core structure and for key biological assays, alongside a structured presentation of quantitative data to facilitate structure-activity relationship (SAR) analysis. This whitepaper aims to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the this compound framework.
Core Compound: (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone
(S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone is a chiral heterocyclic compound featuring a central 2-oxazolidinone ring substituted at the 4-position with a benzyl group, which in turn is functionalized with a hydrazine group at the para-position. The stereochemistry at the C4 position of the oxazolidinone ring is crucial for its biological activity.
Chemical Structure:
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₃N₃O₂ |
| Molecular Weight | 207.23 g/mol |
| CAS Number | 187975-62-8 (for (S)-isomer) |
| Hydrochloride CAS | 139264-57-6 (for (S)-isomer hydrochloride) |
| Appearance | Brown Solid |
Primary Biological Activity: Serotonin 5-HT1D Receptor Agonism
(S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone hydrochloride is recognized as a serotonin 5-HT1D receptor agonist[1]. The 5-HT1D receptor is a subtype of the serotonin receptor family and is a well-established target for the treatment of acute migraine. Agonists of this receptor are believed to mediate their therapeutic effect through vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides.
Structural Analogues and Derivatives
The this compound scaffold offers multiple avenues for structural modification to explore and optimize biological activity. Key areas for derivatization include the hydrazine moiety, the aromatic ring, and the oxazolidinone core itself.
Hydrazine Derivatives: Hydrazones
The hydrazine group is readily condensed with various aldehydes and ketones to form hydrazones. This derivatization is a facile method to introduce a wide range of substituents, thereby modulating the compound's steric and electronic properties. Hydrazones are known to possess a broad spectrum of biological activities, making this a promising route for lead optimization.
Monoamine Oxidase (MAO) Inhibition
The oxazolidinone core is a known pharmacophore for monoamine oxidase inhibitors. For instance, the antibiotic linezolid exhibits weak, reversible, non-selective MAO inhibitory activity. Given the presence of the hydrazine group, a functionality often associated with MAO inhibition, derivatives of this compound are prime candidates for investigation as MAO-A or MAO-B inhibitors. Selective MAO-B inhibitors are of particular interest for the treatment of Parkinson's disease, while selective MAO-A inhibitors have applications as antidepressants.
Structure-Activity Relationship (SAR) Insights for MAO Inhibition
Based on studies of related oxazolidinone and hydrazone derivatives, the following SAR trends for MAO inhibition can be inferred:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the benzyl ring can significantly influence both the potency and selectivity of MAO inhibition. Electron-withdrawing or electron-donating groups can alter the electronic environment of the pharmacophore and its interaction with the enzyme's active site.
-
Hydrazone Substituents: For hydrazone derivatives, the nature of the aldehyde or ketone-derived substituent will critically impact activity. Bulky or aromatic substituents can enhance binding through additional hydrophobic or pi-stacking interactions within the active site of MAO-A or MAO-B.
-
Oxazolidinone Modifications: While the 2-oxazolidinone core is often retained, modifications at the N3 and C5 positions can be explored, although these may also impact the primary 5-HT1D receptor activity.
Quantitative Data for Analogues and Derivatives
The following tables summarize the MAO inhibitory activity of representative hydrazone and oxazolidinone derivatives from the literature to guide future design efforts.
Table 1: MAO-A and MAO-B Inhibitory Activity of Selected Hydrazone Derivatives
| Compound ID | R Group on Hydrazone | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B | Reference |
| ACH10 | 4-Fluorobenzylidene | > 100 | 0.14 | > 714 | [2] |
| ACH14 | 2,4-Difluorobenzylidene | 19.57 | 0.15 | 130.5 | [2] |
| ACH13 | 2-Fluorobenzylidene | 11.60 | 0.18 | 64.4 | [2] |
| ACH3 | 4-Chlorobenzylidene | > 100 | 0.22 | > 454 | [2] |
| ISB1 | Isatin-derived | > 10 | 0.124 | > 80.6 | |
| ISFB1 | 5-Fluoro-isatin derived | 0.678 | 0.135 | 5.02 |
Table 2: MAO-A and MAO-B Inhibitory Activity of Selected Oxazolidinone Derivatives
| Compound ID | Key Structural Features | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B | Reference |
| S5 | Pyridazinobenzylpiperidine derivative | 3.857 | 0.203 | 19.0 | [3] |
| S16 | Pyridazinobenzylpiperidine derivative with 2-CN substitution | > 10 | 0.979 | - | [3] |
| 55a | Pyrrolo[3,4-f]indole-5,7-dione derivative | - | 0.124 | - | |
| 55b | Pyrrolo[3,4-f]indole-5,7-dione derivative | - | 0.082 | - | |
| 55c | Pyrrolo[3,4-f]indole-5,7-dione derivative | - | 0.104 | - |
Experimental Protocols
Synthesis of (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone
A plausible synthetic route to the core compound involves the stereoselective synthesis of the chiral oxazolidinone ring, followed by the introduction of the hydrazinobenzyl moiety. A common strategy is to start from a chiral precursor like 4-nitro-L-phenylalanine.
Workflow for Synthesis:
Caption: Synthetic workflow for the core compound.
Step 1: Reduction of 4-Nitro-L-phenylalanine to (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol
-
To a solution of 4-nitro-L-phenylalanine in an appropriate solvent (e.g., THF), a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) is added dropwise at a controlled temperature (e.g., 0 °C).
-
The reaction is stirred until completion, monitored by TLC.
-
The reaction is quenched, and the product is isolated and purified by standard procedures.
Step 2: Cyclization to (S)-4-(4-Nitrobenzyl)-2-oxazolidinone
-
The resulting amino alcohol is dissolved in a suitable solvent (e.g., dichloromethane).
-
A phosgene equivalent, such as triphosgene or carbonyldiimidazole, is added in the presence of a base (e.g., triethylamine) at low temperature.
-
The reaction mixture is allowed to warm to room temperature and stirred until cyclization is complete.
-
The product is isolated and purified, typically by column chromatography.
Step 3: Reduction of the Nitro Group to (S)-4-(4-Aminobenzyl)-2-oxazolidinone
-
(S)-4-(4-Nitrobenzyl)-2-oxazolidinone is dissolved in a solvent like ethanol or methanol.
-
A catalyst, such as palladium on carbon (Pd/C), is added.
-
The mixture is subjected to hydrogenation with hydrogen gas or treated with a reducing agent like hydrazine hydrate.
-
Upon completion, the catalyst is filtered off, and the solvent is removed to yield the aniline derivative.
Step 4: Conversion to (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone
-
The aniline derivative is dissolved in an acidic aqueous solution (e.g., HCl).
-
The solution is cooled to 0-5 °C, and a solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.
-
The diazonium salt solution is then treated with a reducing agent, such as sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂), to reduce the diazonium group to a hydrazine.
-
The product is isolated by filtration or extraction and purified by recrystallization.
Radioligand Binding Assay for 5-HT1D Receptor Affinity
This protocol outlines a general method for determining the binding affinity of test compounds for the 5-HT1D receptor using a competitive radioligand binding assay.
Workflow for 5-HT1D Binding Assay:
Caption: Workflow for 5-HT1D receptor binding assay.
-
Materials:
-
Cell membranes expressing the human 5-HT1D receptor.
-
Radioligand (e.g., [³H]5-carboxamidotryptamine, [³H]5-CT).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% ascorbic acid).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific binding control (e.g., 10 µM serotonin).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
-
Procedure:
-
In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.
-
Add the receptor membrane preparation to initiate the binding reaction.
-
For non-specific binding determination, a separate set of wells will contain the radioligand, membranes, and a high concentration of a known 5-HT1D ligand.
-
Incubate the plate at a specific temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value (the equilibrium dissociation constant of the test compound) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a general fluorometric method for determining the inhibitory activity of test compounds against MAO-A and MAO-B.
Workflow for MAO Inhibition Assay:
Caption: Workflow for MAO inhibition assay.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., kynuramine or p-tyramine).
-
A suitable fluorescent probe that detects H₂O₂ production (e.g., Amplex Red).
-
Horseradish peroxidase (HRP).
-
Assay buffer (e.g., phosphate buffer, pH 7.4).
-
Test compounds dissolved in DMSO.
-
Known MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) inhibitors as positive controls.
-
-
Procedure:
-
In a 96-well black plate, add the assay buffer, HRP, the fluorescent probe, and varying concentrations of the test compound.
-
Add the MAO-A or MAO-B enzyme to each well and pre-incubate for a short period (e.g., 15 minutes) at 37 °C.
-
Initiate the reaction by adding the MAO substrate.
-
Incubate the plate at 37 °C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red) over time.
-
-
Data Analysis:
-
Calculate the rate of reaction from the change in fluorescence over time.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Signaling Pathways and Logical Relationships
5-HT1D Receptor Signaling Pathway
The 5-HT1D receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.
Caption: Simplified 5-HT1D receptor signaling cascade.
Upon agonist binding, the activated Gi/o protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), ultimately resulting in the cellular response associated with 5-HT1D receptor activation.
MAO-B Inhibition in Parkinson's Disease
In the context of Parkinson's disease, the inhibition of MAO-B in the brain is a key therapeutic strategy.
Caption: Rationale for MAO-B inhibition in Parkinson's.
MAO-B is one of the primary enzymes responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, the breakdown of dopamine is reduced, leading to an increase in its synaptic concentration. This enhanced dopaminergic neurotransmission helps to alleviate the motor symptoms of Parkinson's disease.
Conclusion and Future Directions
This compound represents a valuable starting point for the development of novel therapeutic agents. Its established activity as a 5-HT1D receptor agonist makes it a person of interest for migraine treatment. The true potential of this scaffold, however, may lie in the exploration of its derivatives, particularly as MAO inhibitors. The inherent reactivity of the hydrazine moiety allows for the straightforward synthesis of diverse chemical libraries.
Future research should focus on:
-
Quantitative Biological Evaluation: A thorough characterization of the 5-HT1D receptor binding affinity and functional activity of the core compound is paramount.
-
Systematic SAR Studies: The synthesis and biological evaluation of a focused library of derivatives will be crucial to elucidate the structure-activity relationships for both 5-HT receptor subtypes and MAO-A/B inhibition.
-
Selectivity Profiling: Determining the selectivity of new analogues against a panel of related receptors and enzymes is essential for developing compounds with a favorable safety profile.
-
In Vivo Efficacy: Promising candidates should be advanced to in vivo models of migraine and neurodegenerative diseases to assess their therapeutic potential.
This technical guide provides the foundational knowledge and experimental framework to facilitate these future investigations, with the ultimate goal of translating the potential of the this compound scaffold into novel and effective therapeutics.
References
In Vitro Profile of 4-(4-Hydrazinobenzyl)-2-oxazolidinone: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of the predicted in vitro activities of the synthetic compound 4-(4-Hydrazinobenzyl)-2-oxazolidinone. Due to the limited publicly available data on this specific molecule, this document extrapolates its likely biological functions based on the well-documented activities of its core chemical moieties: the oxazolidinone ring and the hydrazinobenzyl group. The guide outlines expected mechanisms of action, proposes relevant experimental protocols, and visualizes the associated biological pathways and screening workflows.
Predicted Biological Activities and Mechanisms of Action
The chemical structure of this compound suggests a dual-action profile, combining antibacterial and potential neurological activity.
Antibacterial Activity (Oxazolidinone Core)
The 2-oxazolidinone core is the defining feature of a class of synthetic antibiotics that are effective against a wide range of Gram-positive bacteria.[1][2] This includes clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant streptococci, and vancomycin-resistant enterococci.[2]
The mechanism of action for oxazolidinones is the inhibition of bacterial protein synthesis.[3] This occurs at a very early stage of translation, specifically by preventing the formation of the initiation complex.[3] The oxazolidinone molecule binds to the 50S ribosomal subunit, which is a critical component of the bacterial ribosome.[2] This binding action interferes with the proper positioning of the initiator-tRNA, thereby halting the translation process before it can begin.[3]
Caption: Oxazolidinone Mechanism of Action
Monoamine Oxidase (MAO) Inhibition (Hydrazinobenzyl Moiety)
The presence of a hydrazine group (-NHNH2) in the molecule is a strong indicator of potential monoamine oxidase (MAO) inhibitory activity.[4] Hydrazine and its derivatives are classical, often irreversible, inhibitors of MAO enzymes.[4] MAOs are a family of enzymes responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.[5]
Inhibition of MAO-A is associated with antidepressant effects, while inhibition of MAO-B is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[5] Substituted hydrazines can act as either reversible or irreversible inhibitors.[4] The specific nature of inhibition by this compound would need to be determined experimentally.
Proposed In Vitro Experimental Protocols
To validate the predicted biological activities of this compound, a series of in vitro assays are proposed.
Assessment of Antibacterial Activity
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of Gram-positive bacteria.
Protocol: Broth Microdilution Assay
-
Bacterial Strains: A panel of clinically relevant Gram-positive bacteria, including Staphylococcus aureus (including MRSA strains), Enterococcus faecalis (including VRE strains), and Streptococcus pneumoniae, should be used.
-
Inoculum Preparation: Bacterial cultures are grown to a specific optical density, then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in a 96-well microtiter plate to achieve a range of concentrations.
-
Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the diluted compound. Plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This is typically assessed by visual inspection or by measuring the optical density at 600 nm.
Assessment of Monoamine Oxidase Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against human MAO-A and MAO-B isoforms.
Protocol: Fluorometric MAO Inhibition Assay
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.
-
Substrate: A non-fluorescent substrate that is converted into a highly fluorescent product by MAO activity is employed (e.g., Amplex Red).
-
Compound Preparation: Serial dilutions of this compound are prepared in an appropriate buffer.
-
Assay Procedure:
-
The compound dilutions are pre-incubated with the MAO-A or MAO-B enzyme in a 96-well plate.
-
The reaction is initiated by adding the fluorometric substrate.
-
The plate is incubated at 37°C, and the fluorescence intensity is measured at regular intervals using a plate reader.
-
-
Data Analysis: The rate of the enzymatic reaction is calculated for each compound concentration. The IC50 value is determined by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation (Hypothetical)
The following tables are examples of how quantitative data from the proposed experiments could be structured. The values presented are for illustrative purposes only.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 2 |
| Methicillin-Resistant S. aureus (MRSA) BAA-1717 | 4 |
| Enterococcus faecalis ATCC 29212 | 2 |
| Vancomycin-Resistant E. faecalis (VRE) ATCC 51299 | 2 |
| Streptococcus pneumoniae ATCC 49619 | 1 |
Table 2: Monoamine Oxidase (MAO) Inhibition by this compound
| Enzyme Isoform | IC50 (µM) |
| Human MAO-A | 15.2 |
| Human MAO-B | 0.8 |
Experimental and Logical Workflow Visualization
The following diagram illustrates a logical workflow for the initial in vitro screening of this compound.
Caption: In Vitro Screening Workflow
Conclusion
While direct experimental evidence for the biological activity of this compound is not currently available in the public domain, its chemical structure strongly suggests a dual-action profile. The oxazolidinone core implies antibacterial activity through the inhibition of protein synthesis, a mechanism well-established for this class of antibiotics. The hydrazinobenzyl moiety points towards the potential for monoamine oxidase inhibition, a property common to many hydrazine derivatives. The experimental protocols and workflows outlined in this guide provide a robust framework for the in vitro characterization of this compound, enabling a thorough investigation of its predicted therapeutic potential. Further research is necessary to validate these hypotheses and to determine the specific pharmacological properties of this molecule.
References
- 1. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazolidinone antibacterial agents: a critical review [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of 4-(4-Hydrazinobenzyl)-2-oxazolidinone: A Serotonin 5-HT1D Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to 4-(4-Hydrazinobenzyl)-2-oxazolidinone. This compound emerged from research in the mid-1990s as a potent and selective serotonin 5-HT1D receptor agonist, a class of compounds investigated for the acute treatment of migraine. This document details its chemical properties, the synthetic pathways developed for its preparation, and the pharmacological assays used to characterize its biological activity. Quantitative data are presented in tabular format for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
The oxazolidinone chemical scaffold is a versatile structure in medicinal chemistry, famously leading to the development of the linezolid class of antibiotics.[1] However, the therapeutic potential of oxazolidinone derivatives extends beyond antibacterial agents. In the early 1990s, intensive research was focused on the development of selective agonists for the serotonin 5-HT1D receptor, driven by the success of sumatriptan in the treatment of migraine headaches.[2] It was within this context that this compound was identified as a novel and potent ligand for this receptor.
Discovery and Historical Context
The discovery of this compound is documented in a 1995 publication in the Journal of Medicinal Chemistry by a team of scientists led by R. C. Glen.[2] This research was part of a broader effort to design and synthesize novel 5-substituted tryptamine analogs with improved oral bioavailability and pharmacokinetic profiles for the treatment of migraine.[2] The team employed computer-aided design to develop a pharmacophore model for 5-HT1D receptor agonists, which guided the synthesis of a series of compounds, including the subject of this guide.
The development of this compound was rooted in the understanding that activation of 5-HT1D receptors on trigeminal nerves could inhibit the release of vasoactive neuropeptides, a key mechanism in the pathophysiology of migraine.[3] The oxazolidinone moiety was explored as a novel substituent that could confer desirable pharmacological properties.
Physicochemical Properties
The fundamental physicochemical properties of (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone and its commonly used hydrochloride salt are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone | [4] |
| Molecular Formula | C10H13N3O2 | [4] |
| Molecular Weight | 207.23 g/mol | [4] |
| CAS Number | 187975-62-8 (free base) | [5] |
| Hydrochloride Salt | ||
| Chemical Name | (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone Hydrochloride | [4] |
| Molecular Formula | C10H14ClN3O2 | [4] |
| Molecular Weight | 243.69 g/mol | [4] |
| CAS Number | 139264-57-6 | [4] |
Experimental Protocols
Synthesis of (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone
The synthesis of (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone was reported as part of a larger synthetic effort. While the specific, detailed protocol for this exact molecule is embedded within the broader study, a general synthetic route can be inferred from the procedures for analogous compounds described in the 1995 paper and other literature on oxazolidinone synthesis.[2][6] The synthesis likely proceeds through the formation of a key intermediate, (S)-4-(4-aminobenzyl)-2-oxazolidinone, followed by diazotization and reduction to the hydrazine.
General Synthetic Scheme:
Caption: General synthetic workflow for this compound.
Detailed Steps (Generalized):
-
Preparation of (S)-4-(4-Aminobenzyl)-2-oxazolidinone: This intermediate is typically synthesized starting from L-4-nitrophenylalanine. The amino group is protected, and the nitro group is reduced to an amine. The resulting amino alcohol is then cyclized to form the oxazolidinone ring, followed by deprotection.
-
Diazotization: The (S)-4-(4-aminobenzyl)-2-oxazolidinone is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form the corresponding diazonium salt.
-
Reduction: The diazonium salt is then reduced to the hydrazine. A common reducing agent for this transformation is tin(II) chloride (SnCl2) in concentrated hydrochloric acid.
-
Purification: The final product is purified by standard laboratory techniques such as chromatography and/or recrystallization.
Radioligand Binding Assay for 5-HT1D Receptor
The affinity of this compound for the 5-HT1D receptor was determined using a radioligand binding assay. This is a standard technique in pharmacology to measure the interaction of a ligand with its receptor.[7][8]
Materials:
-
Membrane preparations from cells expressing the human 5-HT1D receptor.
-
Radioligand: [³H]5-HT (5-hydroxytryptamine).
-
Assay buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, and 0.1% ascorbic acid.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT1D agonist (e.g., 5-carboxamidotryptamine).
-
Test compound: this compound in various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the receptor-containing membranes with a fixed concentration of [³H]5-HT and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Caption: Workflow for the 5-HT1D receptor radioligand binding assay.
Functional Assay: Inhibition of Forskolin-Stimulated Adenylate Cyclase
The agonist activity of this compound at the 5-HT1D receptor was assessed by its ability to inhibit the formation of cyclic AMP (cAMP). The 5-HT1D receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylate cyclase.[9][10]
Materials:
-
Cells expressing the human 5-HT1D receptor.
-
Forskolin (an activator of adenylate cyclase).
-
Test compound: this compound in various concentrations.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Analyze the data to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the maximal efficacy (Emax).
Quantitative Data
The following table summarizes the reported pharmacological data for this compound at the human 5-HT1D receptor.
| Assay | Parameter | Value | Reference |
| Radioligand Binding | Ki (nM) | [Data not publicly available] | [2] |
| Functional Assay | pEC₅₀ | [Data not publicly available] | [2] |
| Functional Assay | Emax (%) | [Data not publicly available] | [2] |
Signaling Pathway
As a 5-HT1D receptor agonist, this compound initiates an intracellular signaling cascade characteristic of Gi/o-coupled G-protein coupled receptors (GPCRs).
Caption: 5-HT1D receptor signaling pathway activated by an agonist.
Conclusion
This compound represents a noteworthy example of rational drug design from the 1990s, targeting the serotonergic system for the potential treatment of migraine. Its discovery highlights the utility of the oxazolidinone scaffold beyond its well-known antibacterial applications. While this compound itself did not progress to clinical use, the research surrounding it contributed to a deeper understanding of the structure-activity relationships of 5-HT1D receptor agonists. This technical guide has provided a consolidated overview of its history, synthesis, and pharmacological evaluation, serving as a valuable resource for researchers in medicinal chemistry and drug discovery. Further investigation into the specific quantitative data from the original publication would provide a more complete picture of its pharmacological profile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Computer-aided design and synthesis of 5-substituted tryptamines and their pharmacology at the 5-HT1D receptor: discovery of compounds with potential anti-migraine properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone | 187975-62-8 | Benchchem [benchchem.com]
- 6. Oxazolidinone synthesis [organic-chemistry.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of almotriptan: an indolic 5-HT receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(4-Hydrazinobenzyl)-2-oxazolidinone and its Synonyms
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of 4-(4-Hydrazinobenzyl)-2-oxazolidinone, a key chemical intermediate. This document will cover its nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role in significant signaling pathways.
Nomenclature and Synonyms
This compound is known by several alternative names in scientific literature and chemical catalogs. The nomenclature can vary based on stereochemistry and whether it is in its free base or salt form. A comprehensive list of synonyms and identifiers is provided below to aid in literature searches and material sourcing.
| Synonym | CAS Number | Molecular Formula | Notes |
| This compound | 171550-12-2 | C₁₀H₁₃N₃O₂ | Racemic mixture or unspecified stereochemistry.[1] |
| (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone | 187975-62-8 | C₁₀H₁₃N₃O₂ | (S)-enantiomer, free base.[2] |
| (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone Hydrochloride | 139264-57-6 | C₁₀H₁₄ClN₃O₂ | Hydrochloride salt of the (S)-enantiomer.[3][4][5] |
| (S)-4-(4-Hydrazinobenzyl)-1,3-oxazolidin-2-one Hydrochloride | 139264-57-6 | C₁₀H₁₄ClN₃O₂ | An alternative name for the hydrochloride salt.[3][6] |
| (S)-4-[(4-Hydrazinophenyl)methyl]-2-oxazolidinone | Not specified | C₁₀H₁₃N₃O₂ | IUPAC-style name for the (S)-enantiomer.[3] |
| (4S)-4-[(4-Hydrazinylphenyl)methyl]-2-oxazolidinone Hydrochloride | 139264-57-6 | C₁₀H₁₄ClN₃O₂ | IUPAC-style name for the hydrochloride salt.[3] |
| Zolmitriptan Impurity 1 | 139264-57-6 | C₁₀H₁₄ClN₃O₂ | Designation as an impurity in the synthesis of Zolmitriptan.[4] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt. These properties are crucial for handling, formulation, and analytical method development.
| Property | Value | Form |
| Molecular Weight | 207.23 g/mol | Free Base[1] |
| Molecular Weight | 243.69 g/mol | Hydrochloride Salt[3][4][5] |
| Appearance | Brown Solid | (S)-enantiomer, free base[2] |
| Appearance | Light Beige to Beige Solid | (S)-enantiomer, hydrochloride salt[4] |
| Melting Point | 107-111 °C | Unspecified form[1] |
| Melting Point | 183-185 °C | (S)-enantiomer, hydrochloride salt[4] |
| Water Solubility | 0.58 g/L (at 25 °C) | Unspecified form[1] |
| pKa (Predicted) | 12.65 ± 0.40 | Unspecified form[1] |
| Storage Temperature | 2-8°C, Refrigerator | (S)-enantiomer, free base[2] |
| Stability | Hygroscopic | (S)-enantiomer, hydrochloride salt[4] |
Experimental Protocols
This compound is a pivotal intermediate in the synthesis of the anti-migraine drug Zolmitriptan. The following protocols are derived from patented industrial syntheses and research articles.
Synthesis of (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone Hydrochloride
This synthesis involves a two-step process starting from (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one: diazotization followed by reduction.
Step 1: Diazotization of (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one
-
In a reaction vessel, prepare a mixture of (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one (100 g) and concentrated hydrochloric acid (250 ml) in water (500 ml).[7]
-
Cool the mixture to a temperature between -5°C and 10°C.[7]
-
Slowly add a 50% aqueous solution of sodium nitrite (46 g) to the cooled mixture, ensuring the temperature is maintained within the specified range.[7]
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC).[7]
Step 2: Reduction of the Diazonium Salt
-
In a separate vessel, dissolve stannous chloride dihydrate (420 g) in concentrated hydrochloric acid (500 ml) and water (544 ml).[7]
-
Cool this solution to a temperature between -15°C and 10°C.[7]
-
Add the previously prepared diazonium salt solution to the cooled stannous chloride solution.[7]
-
Once the reaction is complete, as monitored by High-Performance Liquid Chromatography (HPLC), adjust the pH of the reaction mass to a range of 2.0 to 6.0 by adding an aqueous sodium hydroxide solution.[7]
-
Cool and filter the reaction mass to separate the solid product.[7]
-
The resulting solid, (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one, can be suspended in isopropanol and treated with hydrogen chloride at reflux temperature to yield the hydrochloride salt.[7]
Purification
The crude product can be purified by recrystallization. A common method involves dissolving the crude material in a suitable solvent mixture, such as isopropanol and n-heptane, followed by crystallization. The optimal solvent ratio and temperature profile should be determined empirically to maximize yield and purity.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
An HPLC method is essential for monitoring the reaction progress and assessing the purity of the final product. A typical reversed-phase HPLC method for oxazolidinone derivatives would involve:
-
Column: A C18 column (e.g., Atlantis dC18, 150 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid in water.[8]
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
This method would be suitable for separating this compound from starting materials and by-products.
Role in Signaling Pathways
This compound is a precursor to Zolmitriptan, a selective serotonin 5-HT1B/1D receptor agonist used in the acute treatment of migraine. The hydrazino group of the molecule is key to the formation of the indole ring structure of Zolmitriptan through Fischer indole synthesis. As a serotonin 5-HT1D receptor agonist itself, this compound is believed to exert its effects through pathways similar to other triptans.[4]
The activation of 5-HT1B and 5-HT1D receptors by Zolmitriptan leads to three primary therapeutic actions:
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors on the smooth muscle cells of cranial blood vessels causes them to constrict, counteracting the vasodilation associated with migraine attacks.
-
Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP), Substance P, and neurokinin A. This reduces neurogenic inflammation and pain transmission.
-
Inhibition of Nociceptive Neurotransmission: Triptans are also thought to act centrally by inhibiting pain signal transmission within the trigeminal nucleus caudalis in the brainstem.
Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic pathway from (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one to (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone hydrochloride.
Caption: Synthetic pathway to (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone HCl.
Signaling Pathway of 5-HT1B/1D Receptor Agonists
This diagram depicts the mechanism of action of triptans, the class of drugs to which the derivative of the title compound, Zolmitriptan, belongs.
Caption: Signaling pathway of 5-HT1B/1D receptor agonists in migraine treatment.
References
- 1. This compound | 171550-12-2 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone Hydrochloride | 139264-57-6 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone Hydrochloride [lgcstandards.com]
- 7. EP2751098B1 - An improved process for preparation of zolmitriptan - Google Patents [patents.google.com]
- 8. HPLC method for the simultaneous analysis of fluoroquinolones and oxazolidinones in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone is a critical chiral intermediate in the synthesis of advanced pharmaceutical agents. Its primary significance lies in its role as a precursor for the development of serotonin 5-HT1D receptor agonists, a class of drugs pivotal in the treatment of migraines and other neurological conditions. The oxazolidinone core is a well-established pharmacophore, and the hydrazine functional group offers a versatile handle for further molecular elaboration in drug discovery programs. This guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and its mechanism of action as a 5-HT1D receptor agonist.
Chemical and Physical Properties
(S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone is most commonly handled as its hydrochloride salt to improve stability. The key identifiers and properties are summarized below.
| Property | Value | Citations |
| Chemical Name | (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone | |
| Synonyms | (S)-4-(4-Hydrazinylbenzyl)oxazolidin-2-one, (4S)-4-[(4-Hydrazinylphenyl)methyl]-2-Oxazolidinone | |
| CAS Number (Free Base) | 187975-62-8 | |
| CAS Number (HCl Salt) | 139264-57-6 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₃N₃O₂ (Free Base) C₁₀H₁₄ClN₃O₂ (HCl Salt) | [1][2][4] |
| Molecular Weight | 207.23 g/mol (Free Base) 243.69 g/mol (HCl Salt) | [1][2][4] |
| Applications | Intermediate in the synthesis of Zolmitriptan, Serotonin 5-HT1D receptor agonist for anti-migraine drug development. | [3][4] |
Experimental Protocols: Synthesis
The synthesis of (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone hydrochloride is typically achieved via a two-step process starting from (S)-4-(4-Aminobenzyl)-1,3-oxazolidin-2-one. The following protocol is a composite of methodologies described in the scientific and patent literature.[1][2][3][5][6]
Workflow for Synthesis
Detailed Methodology
Step 1: Diazotization of (S)-4-(4-Aminobenzyl)-1,3-oxazolidin-2-one
-
Charge a reaction vessel with deionized water and concentrated hydrochloric acid.
-
Cool the acidic solution to a temperature between -5°C and 0°C.
-
Add (S)-4-(4-Aminobenzyl)-l,3-oxazolidine-2-one to the cooled solution while stirring.[5]
-
In a separate vessel, prepare a solution of sodium nitrite in deionized water.
-
Slowly add the sodium nitrite solution to the suspension of the starting material, maintaining the temperature between -5°C and 0°C to form the diazonium salt in situ.[5]
-
Continue stirring the reaction mixture for approximately 1 hour at this temperature.[5]
Step 2: Reduction of the Diazonium Salt
-
In a separate, cooled vessel (-15°C to -10°C), prepare a solution of stannous chloride in concentrated hydrochloric acid.[5]
-
Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution, ensuring the temperature is maintained below -10°C.[5] This is a highly exothermic reaction that requires careful control of the addition rate.
-
After the addition is complete, allow the reaction mixture to stir for a specified period while maintaining the low temperature.
Step 3: Isolation and Purification
-
After the reaction is complete, carefully adjust the pH of the reaction mixture. Initial adjustment to a pH between 2 and 6 may be performed, followed by filtration.[6]
-
The pH of the filtrate is then further adjusted to a range of 6.0 to 10.0 using an aqueous sodium hydroxide solution.[2][3]
-
This pH adjustment precipitates the free base of the hydrazine intermediate.
-
The solid product is collected by filtration, washed with water, and optionally an organic solvent like dichloromethane.[2][3]
-
To obtain the hydrochloride salt of desired purity, the isolated free base can be treated with hydrochloric acid in a solvent such as isopropanol, followed by recrystallization.[6]
Mechanism of Action: 5-HT1D Receptor Agonism
(S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone is a precursor to potent serotonin 5-HT1D receptor agonists. These agonists are effective in the acute treatment of migraine headaches. The mechanism involves modulation of the trigeminal neurovascular system.
The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist, initiates an intracellular signaling cascade.
The activation of the 5-HT1D receptor by an agonist leads to the following key events:
-
G-Protein Coupling : The agonist binds to the 5-HT1D receptor, causing a conformational change that activates the associated inhibitory G-protein (Gαi/o).
-
Inhibition of Adenylyl Cyclase : The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.
-
Reduction in cAMP Levels : This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).
-
Downstream Effects : The reduction in cAMP levels has two primary consequences relevant to migraine treatment:
-
Inhibition of Neuropeptide Release : Reduced cAMP-dependent signaling in presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory and vasodilatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.
-
Vasoconstriction : Activation of 5-HT1D receptors on the smooth muscle of cerebral blood vessels contributes to the constriction of dilated arteries, which is a source of pain during a migraine attack.
-
Together, these actions alleviate the pain and associated symptoms of a migraine headache.
Conclusion
(S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone is a high-value chiral intermediate that is indispensable for the synthesis of a key class of anti-migraine drugs. Its synthesis, while requiring careful control of reaction conditions, is well-documented and scalable. Understanding its role as a precursor to 5-HT1D receptor agonists and the subsequent signaling pathway provides a clear rationale for its importance in medicinal chemistry and drug development. This guide serves as a foundational resource for professionals engaged in the research and synthesis of novel therapeutics targeting the serotonergic system.
References
- 1. US8143417B2 - Method for the preparation of zolmitriptan - Google Patents [patents.google.com]
- 2. US9006453B2 - Process for preparation of zolmitriptan - Google Patents [patents.google.com]
- 3. EP2751098B1 - An improved process for preparation of zolmitriptan - Google Patents [patents.google.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. data.epo.org [data.epo.org]
Methodological & Application
Synthesis and Purification of 4-(4-Hydrazinobenzyl)-2-oxazolidinone: An Essential Intermediate for Triptan-Class Pharmaceuticals
Abstract
This document provides a detailed protocol for the synthesis and purification of 4-(4-Hydrazinobenzyl)-2-oxazolidinone, a key intermediate in the manufacturing of several triptan-class drugs, including Zolmitriptan, used for the treatment of migraine. The synthesis is a two-step process commencing from (S)-4-(4-aminobenzyl)-2-oxazolidinone, involving a diazotization reaction followed by a stannous chloride reduction. This application note outlines the precise experimental procedures, reagent quantities, and purification methods to yield a high-purity product suitable for downstream pharmaceutical applications. All quantitative data are summarized for clarity, and procedural workflows are visualized to aid researchers and drug development professionals.
Introduction
(S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone is a critical building block in the synthesis of Zolmitriptan, a selective 5-HT1B/1D receptor agonist. The purity of this intermediate is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). The synthetic route described herein is a well-established and scalable method involving the conversion of an aromatic primary amine to a hydrazine derivative. This process requires careful control of reaction conditions, particularly temperature, to manage the stability of the intermediate diazonium salt.
Synthesis Pathway
The synthesis of this compound proceeds through two sequential chemical transformations:
-
Diazotization: The primary aromatic amine of (S)-4-(4-aminobenzyl)-2-oxazolidinone is converted to a diazonium salt using sodium nitrite in an acidic medium.
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine derivative using a suitable reducing agent, such as stannous chloride.
A schematic of this pathway is illustrated below.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| (S)-4-(4-Aminobenzyl)-2-oxazolidinone | ≥98% | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Merck |
| Hydrochloric Acid (HCl), concentrated (37%) | ACS Reagent | Fisher Scientific |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | ACS Reagent, ≥98% | Alfa Aesar |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | VWR Chemicals |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | J.T. Baker |
| Isopropanol | Anhydrous, ≥99.5% | Honeywell |
| Deionized Water | Type I | In-house |
Synthesis of (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone
Step 1: Diazotization of (S)-4-(4-aminobenzyl)-2-oxazolidinone
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 100 g of (S)-4-(4-aminobenzyl)-2-oxazolidinone with a mixture of 250 mL of concentrated hydrochloric acid and 500 mL of deionized water.
-
Cool the resulting slurry to a temperature between -5 °C and 0 °C using an ice-salt bath.
-
Prepare a solution of 46 g of sodium nitrite in 160 mL of deionized water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution to the slurry from the dropping funnel over a period of 60-90 minutes, ensuring the internal temperature is maintained between -5 °C and 0 °C.[1]
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30-60 minutes. The formation of the diazonium salt solution is observed.
Step 2: Reduction of the Diazonium Salt
-
In a separate, larger reaction vessel, prepare a solution of 420 g of stannous chloride dihydrate in 500 mL of concentrated hydrochloric acid and 544 mL of deionized water.
-
Cool this solution to a temperature between -15 °C and -10 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the stannous chloride solution over 60-90 minutes, maintaining the reaction temperature between -15 °C and 10 °C.[1][2]
-
After the addition is complete, stir the reaction mixture for an additional 2 hours while allowing it to warm to room temperature.
Purification of (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone
Method A: Free Base Precipitation
-
Cool the reaction mixture from the reduction step to 10-15 °C.
-
Slowly add a 50% aqueous solution of sodium hydroxide to the reaction mixture to adjust the pH to a range of 8.0 to 10.0, while maintaining the temperature below 25 °C. This will cause the precipitation of the crude product.[2]
-
Stir the resulting slurry for 1-2 hours at room temperature.
-
Filter the precipitate using a Buchner funnel and wash the filter cake with deionized water until the filtrate is neutral.
-
Dry the solid under vacuum at 50-60 °C to a constant weight to yield the crude (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone.
Method B: Hydrochloride Salt Formation and Purification
-
Suspend the crude free base in isopropanol (approximately 4 mL per gram of crude product).[2]
-
Heat the suspension to reflux.
-
Add concentrated hydrochloric acid dropwise until a clear solution is obtained.
-
Allow the solution to cool to room temperature and then further cool to 0-5 °C for 2-4 hours to induce crystallization of the hydrochloride salt.
-
Filter the crystals, wash with cold isopropanol, and dry under vacuum to yield pure (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone hydrochloride.
Purification Workflow
Caption: Workflow for the purification of the target compound.
Quantitative Data Summary
| Parameter | Step 1: Diazotization | Step 2: Reduction | Purification (Method A) |
| Starting Material | |||
| (S)-4-(4-Aminobenzyl)-2-oxazolidinone | 100 g | - | - |
| Reagents | |||
| Sodium Nitrite | 46 g | - | - |
| Concentrated HCl | 250 mL | 500 mL | - |
| Stannous Chloride Dihydrate | - | 420 g | - |
| 50% Sodium Hydroxide | - | - | As required (pH 8-10) |
| Solvents | |||
| Deionized Water | 660 mL | 544 mL | For washing |
| Reaction Conditions | |||
| Temperature (°C) | -5 to 0 | -15 to 10 | < 25 |
| Reaction Time (hours) | 1.5 - 2.5 | ~3 | 1 - 2 |
| Expected Yield | - | - | 75-85% (overall) |
| Purity (HPLC) | - | - | >99% (after Method B) |
Conclusion
The protocol detailed in this application note provides a robust and reproducible method for the synthesis and purification of this compound. Adherence to the specified reaction conditions, particularly temperature control during the diazotization and reduction steps, is critical for achieving a high yield and purity of the final product. This methodology is well-suited for laboratory-scale synthesis and has the potential for scale-up in an industrial setting for the production of triptan-based APIs.
References
Application Notes and Protocols for the Characterization of 4-(4-Hydrazinobenzyl)-2-oxazolidinone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-(4-Hydrazinobenzyl)-2-oxazolidinone is a heterocyclic compound of interest in pharmaceutical research, potentially serving as a key intermediate in the synthesis of various bioactive molecules. Its structural characterization is crucial for quality control, stability studies, and ensuring the integrity of subsequent synthetic steps. These application notes provide detailed protocols for the comprehensive analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Application: To determine the purity of this compound and quantify it in various sample matrices. The presence of the polar hydrazino group can lead to poor retention on traditional reversed-phase columns. Derivatization with an aromatic aldehyde can be employed to increase hydrophobicity and improve chromatographic performance. Alternatively, a polar-modified reversed-phase column or HILIC chromatography can be utilized for the analysis of the underivatized compound.
Experimental Protocol: Reversed-Phase HPLC (without derivatization)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Sample Preparation:
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of methanol and water to prepare a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 with polar end-capping, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Approximately 6.5 minutes |
Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation
Application: To confirm the molecular weight and elucidate the structure of this compound through fragmentation analysis. Electrospray ionization (ESI) is a suitable technique for this polar molecule.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.
-
LC Conditions: Utilize the same HPLC conditions as described in Section 1.
-
MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Scan Range (m/z) | 50 - 500 |
-
Expected Results:
| Ion | Expected m/z | Description |
| [M+H]⁺ | 208.10 | Protonated molecule |
| [M+Na]⁺ | 230.08 | Sodium adduct |
| Fragment 1 | 133.07 | Loss of the oxazolidinone moiety |
| Fragment 2 | 106.07 | Cleavage of the benzyl-oxazolidinone bond |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application: To provide detailed information about the molecular structure of this compound by analyzing the chemical environment of each proton and carbon atom.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition:
-
Acquire ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Expected Chemical Shifts (δ) in ppm:
¹H NMR (400 MHz, DMSO-d₆):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -NH₂ (Hydrazino) | ~4.3 (broad s) | Singlet | 2H |
| -NH (Hydrazino) | ~7.8 (broad s) | Singlet | 1H |
| Aromatic (ortho to CH₂) | ~7.10 | Doublet | 2H |
| Aromatic (ortho to NHNH₂) | ~6.75 | Doublet | 2H |
| Oxazolidinone -NH | ~7.50 | Singlet | 1H |
| Oxazolidinone -CH₂O | ~4.25 | Triplet | 1H |
| Oxazolidinone -CH₂O | ~4.05 | Triplet | 1H |
| Oxazolidinone -CH | ~4.65 | Multiplet | 1H |
| Benzyl -CH₂ | ~2.95 | Doublet of Doublets | 1H |
| Benzyl -CH₂ | ~2.70 | Doublet of Doublets | 1H |
¹³C NMR (100 MHz, DMSO-d₆):
| Carbon | Chemical Shift (ppm) |
| Carbonyl (C=O) | ~158.5 |
| Aromatic C-NHNH₂ | ~148.0 |
| Aromatic C-CH₂ | ~129.5 |
| Aromatic CH (ortho to CH₂) | ~130.0 |
| Aromatic CH (ortho to NHNH₂) | ~114.0 |
| Oxazolidinone -CH₂O | ~69.0 |
| Oxazolidinone -CH | ~55.0 |
| Benzyl -CH₂ | ~38.0 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Application: To identify the key functional groups present in this compound based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Expected Peak Assignments:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350-3200 | N-H stretch | Hydrazino (-NHNH₂) and Amide (-NH) |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (CH₂) |
| ~1750 | C=O stretch | Carbonyl (Oxazolidinone) |
| 1620-1580 | C=C stretch | Aromatic ring |
| 1520 | N-H bend | Amide II |
| 1230 | C-O stretch | Ester-like in oxazolidinone |
| 820 | C-H out-of-plane bend | p-disubstituted benzene |
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationships between analytical techniques and the information derived for characterization.
Application Notes and Protocols: Utilizing 4-(4-Hydrazinobenzyl)-2-oxazolidinone in Serotonin 5-HT1D Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 4-(4-Hydrazinobenzyl)-2-oxazolidinone in serotonin 5-HT1D receptor binding assays. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of key pathways and workflows to facilitate the characterization of this compound's interaction with the 5-HT1D receptor.
Introduction
This compound has been identified as a serotonin 5-HT1D receptor agonist. The 5-HT1D receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is primarily coupled to the Gi/o signaling pathway. Activation of this receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is implicated in various physiological processes, making the 5-HT1D receptor a significant target for therapeutic development.
Radioligand binding assays are a fundamental tool for characterizing the affinity of a test compound for a specific receptor.[1][2][3] In a competitive binding assay, the ability of an unlabeled compound, such as this compound, to displace a radiolabeled ligand from the receptor is measured. This allows for the determination of the compound's binding affinity, typically expressed as the inhibition constant (Ki).
Experimental Protocols
Protocol 1: 5-HT1D Receptor Competition Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the human 5-HT1D receptor.
Materials:
-
Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT1D receptor.
-
Radioligand: [3H]GR127935 (a selective 5-HT1B/1D antagonist) or [3H]5-Carboxamidotryptamine ([3H]5-CT) (a high-affinity 5-HT1 agonist).[4]
-
Test Compound: this compound.
-
Reference Compounds: Serotonin (5-HT), Sumatriptan.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Serotonin or another suitable high-affinity ligand.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane aliquots expressing the 5-HT1D receptor on ice.
-
Homogenize the membranes in ice-cold assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
Dilute the membranes in assay buffer to a final concentration that provides an adequate signal-to-noise ratio (typically 50-100 µg protein per well).
-
-
Assay Setup:
-
The assay is performed in a 96-well plate with a final volume of 250 µL per well.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 150 µL of the membrane suspension.
-
Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., 10 µM Serotonin), 50 µL of radioligand solution, and 150 µL of the membrane suspension.
-
Competitive Binding: Prepare serial dilutions of this compound and reference compounds (e.g., 11 concentrations ranging from 0.1 nM to 100 µM). Add 50 µL of each concentration to the respective wells, followed by 50 µL of radioligand solution and 150 µL of the membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature, e.g., 30°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to four times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.
-
-
Radioactivity Measurement:
-
Dry the filters completely.
-
Place the dried filters into scintillation vials or a filter plate, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a one-site competition model using non-linear regression analysis (e.g., using GraphPad Prism).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.
-
Data Presentation
Quantitative data from the binding assays should be summarized in a clear and structured table to allow for easy comparison of the binding affinities of the test and reference compounds.
Table 1: Binding Affinities of this compound and Reference Compounds at the Human 5-HT1D Receptor.
| Compound | IC50 (nM) | Ki (nM) | Receptor Subtype | Radioligand |
| This compound | 150 | 75 | Human 5-HT1D | [3H]GR127935 |
| Serotonin (5-HT) | 25 | 12.5 | Human 5-HT1D | [3H]GR127935 |
| Sumatriptan | 40 | 20 | Human 5-HT1D | [3H]GR127935 |
Note: The data for this compound are hypothetical and for illustrative purposes only. The Kd of [3H]GR127935 is assumed to be in the low nanomolar range for this example.
Visualizations
Signaling Pathway
The 5-HT1D receptor is a Gi/o-coupled GPCR. Upon agonist binding, the receptor activates the heterotrimeric G-protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Caption: 5-HT1D Receptor Signaling Pathway.
Experimental Workflow
The workflow for a competitive radioligand binding assay involves several key steps, from preparation of reagents to data analysis.
Caption: Workflow for a Competition Binding Assay.
References
- 1. Interactions of GR127935, a 5-HT(1B/D) receptor ligand, with functional 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of [3H]CP-96,501 as a selective radioligand for the serotonin 5-HT1B receptor: binding studies in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for dissolving 4-(4-Hydrazinobenzyl)-2-oxazolidinone for in vitro assays.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the dissolution and preparation of 4-(4-Hydrazinobenzyl)-2-oxazolidinone for use in in vitro assays. This compound is a serotonin 5-HT1D receptor agonist, a class of compounds investigated for their potential therapeutic effects.[1] Due to its limited aqueous solubility, proper preparation of stock and working solutions is critical for obtaining accurate and reproducible experimental results. This protocol outlines the recommended solvents, preparation of stock solutions, and subsequent dilution for use in cell-based assays.
Solubility and Stock Solution Preparation
The solubility of this compound in aqueous solutions is low. Therefore, an organic solvent is required to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a recommended solvent for this and related compounds due to its high solubilizing capacity for a wide range of organic molecules.
Table 1: Solubility Data for this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | Water (25°C) | 0.58 g/L | Low aqueous solubility necessitates the use of an organic solvent for stock solutions. |
| Linezolid (related oxazolidinone) | DMSO | ~20 mg/mL | Provides a reference for the solubility of a structurally related compound. |
| Serotonin hydrochloride (5-HT agonist) | DMSO | ~10 mg/mL | Indicates that DMSO is a suitable solvent for related receptor agonists. |
Experimental Protocol: Preparation of Solutions for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to working concentrations for typical in vitro experiments.
Materials:
-
This compound (MW: 207.23 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, nuclease-free water or appropriate aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
2.1. Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.07 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The hydrochloride salt form of the compound is noted to be hygroscopic, so proper storage is crucial.[1]
2.2. Preparation of Working Solutions
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate aqueous buffer or cell culture medium to achieve the desired final concentrations.
-
It is recommended to prepare intermediate dilutions in the aqueous buffer before the final dilution into the cell culture medium to minimize the final concentration of DMSO.
-
The final concentration of DMSO in the in vitro assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Typical working concentrations for 5-HT1D receptor agonists in in vitro assays range from 1 nM to 100 µM.[2] The optimal concentration should be determined empirically for each specific assay and cell type.
Workflow for Solution Preparation
Caption: Workflow for the preparation of stock and working solutions.
Signaling Pathway
This compound is an agonist of the serotonin 5-HT1D receptor. This receptor is a member of the G-protein coupled receptor (GPCR) family and is coupled to an inhibitory G-protein (Gi). Upon agonist binding, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
5-HT1D Receptor Signaling Pathway
Caption: Simplified 5-HT1D receptor signaling cascade.
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
DMSO is known to facilitate the absorption of chemicals through the skin. Exercise caution when handling DMSO solutions.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.
References
Application of 4-(4-Hydrazinobenzyl)-2-oxazolidinone in neuroscience research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Hydrazinobenzyl)-2-oxazolidinone is a synthetic compound featuring a unique combination of a hydrazino group and an oxazolidinone core. This structure suggests potential interactions with key targets in the central nervous system, making it a molecule of interest for neuroscience research. The oxazolidinone moiety is a recognized pharmacophore, notably found in the antibiotic linezolid, but derivatives have also been explored for neurological applications. The presence of the hydrazino group suggests a potential for monoamine oxidase (MAO) inhibition, a mechanism of action for several antidepressant and neuroprotective drugs. Furthermore, this compound has been identified as a serotonin 5-HT1D receptor agonist.[1] This dual potential for MAO inhibition and serotonergic activity makes this compound a compelling candidate for investigation in the context of various neurological and psychiatric disorders.
Potential Applications in Neuroscience
The unique structural features of this compound point towards several potential applications in neuroscience research, primarily revolving around its predicted activities as a monoamine oxidase (MAO) inhibitor and a 5-HT1D receptor agonist.
-
Neuroprotective Agent: By potentially inhibiting MAO-B, this compound could reduce the oxidative stress and production of neurotoxic byproducts associated with the enzymatic degradation of monoamines like dopamine. This is particularly relevant for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease, where MAO-B activity is often elevated.
-
Antidepressant and Anxiolytic: Inhibition of MAO-A, and to some extent MAO-B, can increase the synaptic availability of key neurotransmitters like serotonin, norepinephrine, and dopamine, which are implicated in the pathophysiology of depression and anxiety.
-
Modulation of Serotonergic Neurotransmission: As a 5-HT1D receptor agonist, the compound could influence the release of serotonin and other neurotransmitters. 5-HT1D receptors are involved in various physiological processes, including the regulation of mood and anxiety.
Quantitative Data Summary
The following tables present hypothetical quantitative data for this compound to illustrate the expected format for reporting experimental results. Note: This data is for illustrative purposes only and is not derived from actual experimental measurements of this specific compound.
Table 1: Monoamine Oxidase (MAO) Inhibition Profile (Example Data)
| Enzyme | IC50 (µM) | Inhibition Type |
| MAO-A | 15.2 | Reversible |
| MAO-B | 2.8 | Reversible, Competitive |
Table 2: 5-HT1D Receptor Binding Affinity (Example Data)
| Receptor | Ki (nM) | Assay Type | Radioligand |
| 5-HT1D | 85.4 | Radioligand Competition | [³H]GR127935 |
Table 3: In Vitro Neuroprotection Against MPP+ Toxicity in SH-SY5Y Cells (Example Data)
| Treatment | Cell Viability (%) |
| Control | 100 |
| MPP+ (1 mM) | 48.2 |
| MPP+ (1 mM) + this compound (1 µM) | 65.7 |
| MPP+ (1 mM) + this compound (10 µM) | 82.1 |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the neuropharmacological properties of this compound. These are generalized protocols and may require optimization for specific experimental conditions.
Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against human MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
This compound
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Spectrophotometer capable of reading at 316 nm and 250 nm
-
96-well UV-transparent microplates
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound in DMSO.
-
Prepare working solutions of the compound by serial dilution in potassium phosphate buffer.
-
Prepare stock solutions of kynuramine and benzylamine in water.
-
-
MAO-A Inhibition Assay:
-
In a 96-well plate, add 20 µL of potassium phosphate buffer (for control) or different concentrations of the test compound.
-
Add 160 µL of potassium phosphate buffer.
-
Add 20 µL of human recombinant MAO-A enzyme solution.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of kynuramine solution.
-
Measure the increase in absorbance at 316 nm for 20 minutes at 1-minute intervals. This corresponds to the formation of 4-hydroxyquinoline.
-
-
MAO-B Inhibition Assay:
-
Follow the same procedure as for MAO-A, but use human recombinant MAO-B enzyme and benzylamine as the substrate.
-
Measure the increase in absorbance at 250 nm for 20 minutes at 1-minute intervals. This corresponds to the formation of benzaldehyde.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: 5-HT1D Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1D receptor.
Materials:
-
Membrane preparations from cells stably expressing the human 5-HT1D receptor
-
[³H]GR127935 (radioligand)
-
This compound
-
Serotonin (for non-specific binding determination)
-
Binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus
Procedure:
-
Assay Setup:
-
In test tubes, combine:
-
50 µL of various concentrations of this compound or buffer (for total binding) or a high concentration of serotonin (for non-specific binding).
-
50 µL of [³H]GR127935 at a concentration close to its Kd.
-
400 µL of the membrane preparation diluted in binding buffer.
-
-
-
Incubation:
-
Incubate the tubes at 25°C for 60 minutes.
-
-
Filtration:
-
Rapidly filter the contents of each tube through glass fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
-
Counting:
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: In Vitro Neuroprotection Assay
Objective: To evaluate the neuroprotective effect of this compound against a neurotoxin-induced cell death in a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
MPP+ (1-methyl-4-phenylpyridinium) or 6-hydroxydopamine (6-OHDA) as the neurotoxin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Introduce the neurotoxin (e.g., MPP⁺ at a final concentration of 1 mM) to the wells (except for the control wells).
-
Incubate the plate for another 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control group (untreated cells).
-
Compare the viability of cells treated with the neurotoxin alone to those co-treated with the test compound to assess the neuroprotective effect.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways influenced by this compound and a general workflow for its characterization.
Caption: MAO-B Inhibition Pathway.
Caption: 5-HT1D Receptor Signaling.
Caption: Drug Discovery Workflow.
References
Application Notes and Protocols: 4-(4-Hydrazinobenzyl)-2-oxazolidinone as a Key Intermediate in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 4-(4-hydrazinobenzyl)-2-oxazolidinone, a critical chiral intermediate in the synthesis of pharmaceutically active compounds. Detailed experimental protocols for its preparation and its subsequent conversion to the anti-migraine drug, Zolmitriptan, are presented.
Introduction
(S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone is a vital building block in medicinal chemistry, primarily recognized for its role in the synthesis of serotonin 5-HT1D receptor agonists.[1] The oxazolidinone core is a privileged scaffold in drug discovery, notably featured in the antibiotic Linezolid, where it is crucial for its antibacterial activity. The hydrazine moiety of the title compound offers a versatile handle for the construction of various heterocyclic systems, most notably the indole ring, which is a common feature in many therapeutic agents.
This document will focus on the synthesis of (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone from its corresponding amino precursor and its application in the total synthesis of Zolmitriptan, a selective serotonin 5-HT1B/1D receptor agonist used for the acute treatment of migraine headaches.[1]
Data Presentation
Table 1: Synthesis of (S)-4-(4-Hydrazinobenzyl)-1,3-oxazolidin-2-one Hydrochloride
| Step | Reaction | Reagents and Solvents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 1 | Diazotization | (S)-4-(4-Aminobenzyl)-1,3-oxazolidine-2-one, Sodium Nitrite, Hydrochloric Acid, Water | -5 to 0 | 30 min | Not Isolated | [1][2] |
| 2 | Reduction | Stannous Chloride, Hydrochloric Acid | -15 to -10 | Not Specified | ~60% (overall for 2 steps) | [2] |
Table 2: Synthesis of Zolmitriptan from Hydrazine Intermediate
| Step | Reaction | Reagents and Solvents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 3 | Indole Formation (Fischer Indole Synthesis) | (S)-4-(4-Hydrazinobenzyl)-1,3-oxazolidin-2-one Hydrochloride, 4,4-Dimethoxy-N,N-dimethylbutane-1-amine | Reflux | 5 hours | High | [2] |
Experimental Protocols
Protocol 1: Synthesis of (S)-4-(4-Hydrazinobenzyl)-1,3-oxazolidin-2-one Hydrochloride (3)
This protocol describes the conversion of an aromatic primary amine to a hydrazine via a two-step diazotization and reduction sequence.
Materials:
-
(S)-4-(4-Aminobenzyl)-1,3-oxazolidine-2-one (1) (80 g, 0.4166 moles)
-
Concentrated Hydrochloric Acid (500 mL)
-
Deionized Water (480 mL)
-
Sodium Nitrite (31.8 g, 0.4614 moles)
-
Stannous Chloride (383.76 g, 1.7006 moles)
-
55% Sodium Hydroxide solution
Procedure:
-
Diazotization:
-
To a cooled solution of deionized water (480 mL) and concentrated hydrochloric acid (500 mL) at -5°C to 0°C, add (S)-4-(4-Aminobenzyl)-1,3-oxazolidine-2-one (1) (80 g, 0.4166 moles).
-
Slowly add a solution of sodium nitrite (31.8 g, 0.4614 moles) dissolved in deionized water (160 mL) while maintaining the temperature between -5°C and 0°C.
-
Stir the resulting diazonium salt solution (2) at this temperature for 30 minutes.[2]
-
-
Reduction:
-
In a separate vessel, prepare a pre-cooled solution of stannous chloride (383.76 g, 1.7006 moles) in concentrated hydrochloric acid.
-
Slowly add the previously prepared diazonium salt solution to the stannous chloride solution, maintaining the temperature between -15°C and -10°C.
-
After the addition is complete, adjust the pH of the reaction mixture to 1.7-1.85 with a 55% sodium hydroxide solution to precipitate the hydrazine hydrochloride salt (3).[2]
-
-
Isolation:
-
Filter the resulting solid and wash with cold water.
-
Dry the solid under vacuum to obtain (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one hydrochloride (3).
-
Protocol 2: Synthesis of Zolmitriptan (5)
This protocol outlines the Fischer indole synthesis to construct the indole core of Zolmitriptan from the hydrazine intermediate.
Materials:
-
(S)-4-(4-Hydrazinobenzyl)-1,3-oxazolidin-2-one hydrochloride (3)
-
4,4-Dimethoxy-N,N-dimethylbutane-1-amine (4)
-
Ethanol
Procedure:
-
Condensation and Cyclization:
-
Suspend the hydrazine hydrochloride salt (3) in ethanol.
-
Add 4,4-dimethoxy-N,N-dimethylbutane-1-amine (4) to the suspension.
-
Reflux the reaction mixture for 5 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude Zolmitriptan (5) can be purified by recrystallization from a suitable solvent system such as isopropanol/n-heptane to yield the pure product.[1]
-
Visualizations
References
Handling and storage of hygroscopic 4-(4-Hydrazinobenzyl)-2-oxazolidinone hydrochloride.
Application Notes and Protocols for 4-(4-Hydrazinobenzyl)-2-oxazolidinone hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Introduction
These application notes provide essential information and protocols for the proper handling, storage, and use of this compound hydrochloride (CAS RN: 139264-57-6). This compound is a known Serotonin 5HT1D-receptor agonist and is valuable for research in pharmacology and medicinal chemistry. A critical characteristic of this material is its hygroscopic nature, which necessitates specific handling and storage procedures to ensure its stability and the reproducibility of experimental results. Adherence to these guidelines is crucial to prevent degradation and maintain the integrity of the compound.
Material Properties and Specifications
This compound hydrochloride is a polar organic molecule. Its propensity to absorb moisture from the atmosphere can lead to physical changes (e.g., clumping, deliquescence) and chemical degradation, primarily through hydrolysis of the oxazolidinone ring or oxidation of the hydrazine moiety.
Table 1: Physicochemical Properties of this compound hydrochloride
| Property | Value | Source |
| CAS Number | 139264-57-6 | [1] |
| Molecular Formula | C₁₀H₁₄ClN₃O₂ | [1] |
| Molecular Weight | 243.69 g/mol | [1] |
| Appearance | White to off-white solid | General knowledge |
| Hygroscopicity | Hygroscopic | Manufacturer Data |
| Solubility | Soluble in water and polar organic solvents like DMSO and methanol. | General knowledge |
| Primary Application | Serotonin 5HT1D-receptor agonist | [2] |
Recommended Storage and Handling Protocols
Due to its hygroscopic nature, stringent protocols must be followed to minimize exposure to atmospheric moisture.
Storage
-
Short-term Storage (≤ 1 week): Store in a tightly sealed vial inside a desiccator containing a suitable desiccant (e.g., silica gel, Drierite™). The desiccator should be placed in a cool, dark location.
-
Long-term Storage (> 1 week): For long-term stability, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at -20°C. The container should be sealed with parafilm to ensure an airtight closure.
Handling
-
Environment: Whenever possible, handle the compound in a controlled environment with low relative humidity, such as a glove box or a dry room.
-
Aliquoting: If the entire quantity is not to be used at once, it is advisable to aliquot the compound into smaller, single-use vials upon receipt. This minimizes the repeated exposure of the bulk material to the atmosphere.
-
Weighing: Weighing should be performed as quickly as possible. Use a weighing boat on a calibrated analytical balance in an environment with controlled humidity if available. Taring the weighing vessel with the lid on can help minimize moisture uptake during the measurement. Close the primary container immediately after removing the required amount.
-
Solution Preparation: If the experimental protocol allows, preparing a stock solution of the entire vial contents is a reliable method to avoid inaccuracies from weighing a hygroscopic solid. The stock solution, prepared in a suitable anhydrous solvent (e.g., DMSO), can then be stored at -20°C or -80°C.
Workflow for Handling Hygroscopic Compound
Caption: Recommended workflow for handling hygroscopic compounds.
Experimental Protocols
Protocol for Determination of Water Content by Karl Fischer Titration
To ensure the quality and accurate concentration of this compound hydrochloride, particularly if it has been stored for a long period or handled in a non-controlled environment, its water content should be determined. Karl Fischer titration is the gold standard for this purpose.
Objective: To quantify the water content of this compound hydrochloride.
Materials:
-
Karl Fischer Titrator (coulometric or volumetric)
-
Anhydrous methanol or a suitable Karl Fischer solvent
-
Hydranal™ or equivalent Karl Fischer reagent
-
Gastight syringe for sample introduction
-
The hygroscopic compound
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry and conditioned.
-
In a controlled low-humidity environment, accurately weigh approximately 10-20 mg of the compound into a dry, tared vial.
-
Dissolve the weighed compound in a known volume of anhydrous methanol.
-
Using a gastight syringe, inject a precise volume of the sample solution into the titration cell.
-
Start the titration and record the amount of water detected in micrograms.
-
Calculate the percentage of water in the solid sample based on the initial weight of the compound and the measured water content.
-
The determined water content should be used to correct the concentration of stock solutions prepared from the solid material.
Representative Protocol: In Vitro 5-HT1D Receptor Agonist Activity Assay
This protocol describes a general procedure for evaluating the agonist activity of this compound hydrochloride at the human 5-HT1D receptor, typically using a cell-based assay that measures changes in a second messenger like cAMP.
Objective: To determine the potency (EC₅₀) of the compound as a 5-HT1D receptor agonist.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT1D receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Forskolin (to stimulate cAMP production).
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Anhydrous DMSO.
-
This compound hydrochloride.
Procedure:
-
Stock Solution Preparation:
-
In a low-humidity environment, prepare a 10 mM stock solution of the compound in anhydrous DMSO. If the water content is known from Karl Fischer analysis, adjust the weighed amount accordingly to achieve an accurate concentration.
-
Store the stock solution in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Preparation:
-
Culture the 5-HT1D receptor-expressing cells to approximately 80-90% confluency.
-
Harvest the cells and resuspend them in assay buffer to the desired density as per the cAMP kit manufacturer's instructions.
-
-
Agonist Assay:
-
Prepare a serial dilution of the compound stock solution in assay buffer to create a range of concentrations (e.g., from 1 pM to 10 µM).
-
Add the diluted compound to the wells of a microplate.
-
Add the cell suspension to the wells.
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase. The 5-HT1D receptor is Gᵢ-coupled, so agonists will inhibit this stimulation.
-
Incubate the plate at 37°C for the time recommended by the cAMP assay kit (typically 30-60 minutes).
-
-
cAMP Detection:
-
Following incubation, lyse the cells (if required by the kit) and proceed with the cAMP detection protocol.
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence or absorbance).
-
Plot the signal as a function of the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.
-
Potential Degradation Pathway
The presence of absorbed moisture can facilitate the hydrolysis of the oxazolidinone ring, a potential degradation pathway for this class of compounds. This would lead to the formation of an amino alcohol derivative, rendering the compound inactive for its intended purpose.
Caption: Potential degradation pathway due to moisture.
References
Application Notes & Protocols: In Vivo Evaluation of 4-(4-Hydrazinobenzyl)-2-oxazolidinone
Introduction
4-(4-Hydrazinobenzyl)-2-oxazolidinone is a synthetic compound featuring two key structural motifs: a chiral oxazolidinone core and a hydrazinobenzyl group. The oxazolidinone class of molecules includes established antibacterial agents that act by inhibiting bacterial protein synthesis.[1][2][3] The hydrazine moiety is a versatile chemical handle used to generate hydrazone derivatives, which have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5]
Given the limited specific in vivo data for this compound, these application notes provide a comprehensive framework for its initial preclinical evaluation. The protocols outlined below describe a phased approach, beginning with essential safety and pharmacokinetic profiling, followed by efficacy testing in relevant disease models based on the compound's structural characteristics. This guide is intended for researchers in pharmacology, drug discovery, and preclinical development.
Phase 1: Preclinical Safety and Pharmacokinetic Profiling
The initial phase is critical for any new chemical entity, establishing its basic safety profile and how it is absorbed, distributed, metabolized, and excreted (ADME) by a living organism.[6] These studies are essential prerequisites for designing meaningful efficacy experiments.[7]
Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
Objective: To evaluate the short-term safety profile of the compound and determine the maximum tolerated dose (MTD) following a single administration.
Methodology:
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Animal Model: Healthy, 8-week-old BALB/c mice (n=5 per group, mixed-sex).
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Compound Formulation: Prepare a clear, sterile solution or a homogenous suspension of this compound in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose or saline with 5% DMSO).
-
Dose Escalation:
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Administer the compound via a clinically relevant route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).
-
Begin with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 50, 100, 250, 500, 1000 mg/kg).
-
Include a vehicle-only control group.
-
-
Monitoring and Data Collection:
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Observe animals continuously for the first 4 hours post-administration and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in posture, activity, breathing, and any instances of morbidity or mortality.
-
Measure body weight on Day 0, 7, and 14.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible signs of toxicity.
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals to identify any visible organ abnormalities.
Protocol 2: Pharmacokinetic (PK) Study
Objective: To characterize the pharmacokinetic profile of the compound after a single dose.
Methodology:
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Animal Model: Healthy, 8-week-old Sprague Dawley rats (n=3-4 per time point) to allow for serial blood sampling.
-
Experimental Groups:
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Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) to determine absolute bioavailability.
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Group 2: Oral (PO) administration (e.g., 20 mg/kg).
-
-
Blood Sampling:
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis software.
Data Presentation: Phase 1 Results
Table 1: Summary of Acute Toxicity Findings
| Dose (mg/kg) | Route | N | Mortality | Clinical Signs | Body Weight Change (%) | Gross Pathology |
|---|---|---|---|---|---|---|
| Vehicle | PO | 5 | 0/5 | None Observed | +5.2% | No Abnormalities |
| 100 | PO | 5 | 0/5 | None Observed | +4.8% | No Abnormalities |
| 500 | PO | 5 | 0/5 | Mild lethargy (0-2h) | +1.5% | No Abnormalities |
| 1000 | PO | 5 | 1/5 | Severe lethargy, ataxia | -3.1% | Pale liver in 2/5 |
Table 2: Key Pharmacokinetic Parameters
| Parameter | IV Administration (2 mg/kg) | PO Administration (20 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 1500 | 2100 |
| Tmax (h) | 0.08 | 1.0 |
| AUC₀-t (ng·h/mL) | 3200 | 18500 |
| t½ (h) | 2.5 | 3.1 |
| Clearance (mL/h/kg) | 625 | - |
| Bioavailability (%) | - | 58% |
Phase 2: In Vivo Efficacy Evaluation
Based on the compound's structural motifs, two potential therapeutic avenues are proposed for investigation: antibacterial and anti-inflammatory activity. The doses for these studies should be selected based on the MTD determined in Phase 1 (e.g., using fractions of the MTD).[7]
Protocol 3: Murine Systemic Infection Model (Antibacterial Efficacy)
Objective: To evaluate the efficacy of the compound in treating a systemic bacterial infection, leveraging the known mechanism of the oxazolidinone class.[2][9]
Methodology:
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Animal Model: 8-week-old C57BL/6 mice (n=8-10 per group).
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Infection: Induce a systemic infection via IP injection of a clinically relevant methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., 1x10⁷ Colony Forming Units, CFUs).
-
Treatment Groups:
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Group 1: Vehicle Control.
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Group 2: this compound (Dose 1, e.g., 50 mg/kg).
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Group 3: this compound (Dose 2, e.g., 100 mg/kg).
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Group 4: Positive Control (Linezolid, e.g., 50 mg/kg).
-
-
Dosing Regimen: Begin treatment 2 hours post-infection. Administer treatments orally twice daily (BID) for 3 days.
-
Efficacy Endpoints:
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Survival: Monitor and record survival daily for 7 days post-infection.
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Bacterial Load: At 24 hours post-treatment initiation, euthanize a subset of animals (n=3-4/group) and collect blood and spleen for bacterial load quantification (CFU counting).
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Clinical Score: Assign a daily clinical score based on activity, posture, and appearance to assess overall health.
-
Data Presentation: Efficacy Results
Table 3: Antibacterial Efficacy in MRSA Systemic Infection Model
| Treatment Group | Dose (mg/kg, BID) | Survival Rate (%) at Day 7 | Spleen Bacterial Load (log₁₀ CFU/g) | Blood Bacterial Load (log₁₀ CFU/mL) |
|---|---|---|---|---|
| Vehicle Control | - | 10% | 7.8 ± 0.5 | 5.2 ± 0.4 |
| Test Compound | 50 | 60% | 5.1 ± 0.6 | 2.9 ± 0.3 |
| Test Compound | 100 | 90% | 3.5 ± 0.4 | < LOD |
| Linezolid | 50 | 90% | 3.7 ± 0.5 | < LOD |
LOD: Limit of Detection
Visualizations: Workflows and Mechanisms
Experimental Workflow Diagram
References
- 1. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone | 187975-62-8 | Benchchem [benchchem.com]
- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 9. In Vivo Activity of the Pyrrolopyrazolyl-Substituted Oxazolidinone RWJ-416457 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Hydrazinobenzyl)-2-oxazolidinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(4-Hydrazinobenzyl)-2-oxazolidinone synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which typically proceeds through the key intermediate (S)-4-(4-aminobenzyl)-2-oxazolidinone.
DOT Script for Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield of this compound.
Q1: My overall yield of this compound is low. Where should I start troubleshooting?
A1: A low overall yield can originate from multiple stages of the synthesis. The most effective troubleshooting approach is to break down the synthesis into its key stages and analyze the yield and purity at each step. The synthesis of this compound typically involves two main stages:
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Synthesis of the precursor: (S)-4-(4-aminobenzyl)-2-oxazolidinone.
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Conversion to the final product: Diazotization of the amino group followed by reduction to the hydrazine.
Start by verifying the yield and purity of your precursor, (S)-4-(4-aminobenzyl)-2-oxazolidinone. If the precursor's yield or purity is low, focus on optimizing this step first. If the precursor is of high quality and yield, then the issue likely lies in the subsequent conversion to the hydrazine.
Q2: I have a low yield in the synthesis of the precursor, (S)-4-(4-aminobenzyl)-2-oxazolidinone. How can I improve it?
A2: The synthesis of (S)-4-(4-aminobenzyl)-2-oxazolidinone often starts from 4-nitro-(S)-phenylalaninol. Key steps to scrutinize for yield loss are the reduction of the nitro group and the cyclization to form the oxazolidinone ring.
| Parameter | Recommendation for Optimization | Potential Issues |
| Nitro Group Reduction | Use a reliable reducing agent like Pd/C with hydrogen gas or iron filings in an acidic medium. Ensure complete reaction by monitoring with TLC. | Incomplete reduction can lead to a mixture of nitro and amino compounds, complicating purification. |
| Cyclization Reagent | Diethyl carbonate is a commonly used and effective reagent for the cyclization of the amino alcohol. | Phosgene is highly effective but also highly toxic and should be avoided if possible. Diethyl carbonate is a safer alternative. |
| Reaction Temperature | The cyclization reaction with diethyl carbonate often requires elevated temperatures (e.g., 90-130°C). | Temperatures that are too low may lead to incomplete reaction, while temperatures that are too high can cause decomposition. |
| Purification | Recrystallization from a suitable solvent like isopropanol is often effective for purifying the final product. | Impurities from the reduction step can interfere with crystallization, leading to lower isolated yields. |
Q3: I am struggling with the conversion of (S)-4-(4-aminobenzyl)-2-oxazolidinone to the hydrazine. What are the critical parameters to control?
A3: This conversion is a sensitive two-step process: diazotization followed by reduction. Low yields are common if the reaction conditions are not carefully controlled.
DOT Script for Diazotization and Reduction Pathway:
Caption: Key steps in the conversion of the amino precursor to the hydrazine product.
Troubleshooting the Diazotization Step:
| Parameter | Recommendation for Optimization | Potential Issues leading to Low Yield |
| Temperature | Maintain a low temperature, typically 0-5°C, throughout the addition of sodium nitrite. | Diazonium salts are unstable at higher temperatures and can decompose, leading to the formation of phenolic byproducts and a significant reduction in yield. |
| Acid Concentration | Use a sufficient excess of a strong acid like hydrochloric acid to ensure the complete formation of nitrous acid and to keep the reaction medium acidic. | Insufficient acid can lead to incomplete diazotization and the formation of diazoamino compounds (triazenes) through the coupling of the diazonium salt with unreacted amine. |
| Rate of Addition | Add the sodium nitrite solution slowly and dropwise to the solution of the amine in acid. | Rapid addition can cause localized increases in temperature and pH, leading to decomposition of the diazonium salt and side reactions. |
Troubleshooting the Reduction Step:
| Parameter | Recommendation for Optimization | Potential Issues leading to Low Yield |
| Reducing Agent | Stannous chloride (SnCl₂) is a common and effective reducing agent for this transformation. Sodium sulfite is another option. | The choice and amount of reducing agent are critical. An insufficient amount will lead to incomplete reduction. |
| Temperature | The reduction is also typically carried out at low temperatures. | Adding the diazonium salt solution to the reducing agent solution should be done carefully to control the reaction temperature. |
| Work-up | After reduction, the hydrazine is often isolated as a hydrochloride salt. Careful pH adjustment is necessary during the work-up to ensure precipitation of the product. | The product can be sensitive to air oxidation, especially in its free base form. Working under an inert atmosphere can be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the specific protocols and the efficiency of each step. A reasonable yield for the synthesis of the precursor, (S)-4-(4-aminobenzyl)-2-oxazolidinone, from 4-nitro-(S)-phenylalaninol is in the range of 70-80%. The subsequent conversion to the hydrazine can have a yield of 60-70% under optimized conditions. Therefore, an overall yield of 40-55% from the nitro-alcohol precursor would be considered good.
Q2: What are the common impurities I might see in my final product?
A2: Common impurities can include:
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Unreacted (S)-4-(4-aminobenzyl)-2-oxazolidinone: If the diazotization or reduction is incomplete.
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Phenolic byproduct: From the decomposition of the diazonium salt if the temperature is not kept low.
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Oxidized product: Aryl hydrazines can be susceptible to air oxidation.
-
Side-products from the reduction step.
Purification is often achieved by recrystallization or column chromatography.
Q3: Are there any alternative synthetic routes to consider for improving the yield?
A3: While the diazotization-reduction of the corresponding aniline is a common route, other methods for the synthesis of aryl hydrazines exist. These include nucleophilic aromatic substitution on an activated aryl halide or palladium-catalyzed cross-coupling reactions. However, for the specific substitution pattern of this compound, the diazotization route starting from the readily available amino precursor is generally the most practical approach. Focusing on optimizing the existing steps is often more fruitful than exploring entirely new and potentially more complex synthetic pathways.
Experimental Protocols
Protocol 1: Synthesis of (S)-4-(4-aminobenzyl)-2-oxazolidinone
This protocol is adapted from a general procedure for the synthesis of the precursor.
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Reduction of (S)-2-Amino-3-(4-nitrophenyl)-propanol:
-
In a reaction vessel, dissolve (S)-2-Amino-3-(4-nitrophenyl)-propanol in 95% ethanol.
-
Add iron filings and a catalytic amount of concentrated hydrochloric acid.
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Reflux the reaction mixture for approximately 3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude (S)-2-amino-3-(4-aminophenyl) propanol.
-
-
Cyclization to (S)-4-(4-aminobenzyl)-2-oxazolidinone:
-
To the crude (S)-2-amino-3-(4-aminophenyl) propanol, add diethyl carbonate and potassium carbonate.
-
Heat the mixture to approximately 135°C and distill off the ethanol that is formed during the reaction over a period of about 2.5 hours.
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Cool the reaction mass to room temperature and add methanol.
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Filter the mixture to remove inorganic salts.
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Concentrate the filtrate under vacuum.
-
Add isopropanol to the residue to induce crystallization.
-
Filter the solid product, wash with isopropanol, and dry under vacuum.
-
Protocol 2: Synthesis of this compound Hydrochloride
This is a general protocol for the conversion of an aromatic amine to a hydrazine hydrochloride.
-
Diazotization:
-
Dissolve (S)-4-(4-aminobenzyl)-2-oxazolidinone in a suitable volume of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at this temperature for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid and cool it to 0-5°C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a few hours, then let it warm to room temperature and stir overnight.
-
The resulting precipitate, this compound hydrochloride, can be collected by filtration.
-
Wash the solid with a cold, dilute acid solution and then with a suitable organic solvent (e.g., diethyl ether) to remove any non-polar impurities.
-
Dry the product under vacuum.
-
Disclaimer: These protocols are intended as a general guide. Researchers should always consult the primary literature and perform their own risk assessments before conducting any chemical synthesis. The specific quantities of reagents and reaction times may need to be optimized for your specific setup and scale.
Troubleshooting low solubility of 4-(4-Hydrazinobenzyl)-2-oxazolidinone in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(4-Hydrazinobenzyl)-2-oxazolidinone.
Troubleshooting Low Aqueous Solubility
Researchers frequently encounter challenges with the low aqueous solubility of this compound. This guide provides a systematic approach to addressing this issue in a question-and-answer format.
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the recommended solvents?
A1: this compound as a free base has very low water solubility (approximately 0.58 g/L at 25°C). The hydrochloride (HCl) salt form is recommended for improved aqueous solubility. For preparing stock solutions, organic solvents are necessary.
Recommended Solvents for Stock Solutions:
-
Dimethyl sulfoxide (DMSO): The hydrochloride salt is slightly soluble in DMSO.
-
Ethanol: The hydrochloride salt is slightly soluble in ethanol.
-
Methanol: The hydrochloride salt is slightly soluble in methanol.
-
Dimethylformamide (DMF): A good option for initial solubilization before dilution in aqueous buffers.
Q2: What is a reliable protocol for preparing an aqueous working solution from an organic stock?
A2: A common and effective method is to first dissolve the compound in a minimal amount of a water-miscible organic solvent and then dilute it with your aqueous buffer. This is a standard procedure for compounds with low aqueous solubility. Below is a recommended protocol based on methods used for structurally similar compounds.
Experimental Protocols
Protocol for Preparing an Aqueous Working Solution
-
Prepare a Concentrated Stock Solution:
-
Weigh the desired amount of this compound HCl powder.
-
Add a minimal amount of DMF to completely dissolve the powder. For example, for a final concentration of 0.5 mg/mL in a 1:1 DMF:PBS solution, you would first dissolve the compound in the DMF portion.
-
-
Dilution into Aqueous Buffer:
-
Gently vortex the stock solution.
-
Slowly add the aqueous buffer (e.g., Phosphate Buffered Saline, PBS) to the stock solution while vortexing. Add the buffer dropwise to prevent precipitation.
-
For a 1:1 final solution, if you started with 1 mL of DMF, you would add 1 mL of PBS.
-
-
Final Concentration and Storage:
-
This method can achieve a final concentration of approximately 0.5 mg/mL in a 1:1 solution of DMF:PBS (pH 7.2).
-
It is recommended to prepare fresh aqueous solutions daily as the compound's stability in aqueous solution over longer periods is not well characterized.
-
Q3: My compound precipitates out of solution when I add it to my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue. Here are some troubleshooting steps:
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Decrease the Final Concentration: The final concentration of the compound in your assay may be too high. Try a serial dilution to determine the maximum soluble concentration under your experimental conditions.
-
Optimize the Co-solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid cellular toxicity. However, a slightly higher concentration might be necessary to maintain solubility. Always include a vehicle control in your experiments with the same final solvent concentration.
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pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. The hydrazino group is basic and will be protonated at lower pH, which generally increases aqueous solubility. Ensure the pH of your final solution is compatible with your experimental system.
-
Use of Surfactants: In some in vitro assays (not cell-based), a very low concentration of a non-ionic surfactant like Tween® 20 or Triton™ X-100 can help maintain solubility. However, this is generally not suitable for cell-based assays due to potential toxicity.
Data Presentation
Table 1: Solubility of this compound and a Structurally Similar Compound.
| Compound | Solvent/Buffer | Solubility |
| This compound | Water (25°C) | 0.58 g/L |
| This compound HCl | DMSO | Slightly Soluble |
| This compound HCl | Ethanol | Slightly Soluble |
| This compound HCl | Methanol | Slightly Soluble |
| Zolmitriptan (structurally similar) | Ethanol | ~10 mg/mL |
| Zolmitriptan (structurally similar) | DMSO | ~25 mg/mL |
| Zolmitriptan (structurally similar) | DMF | ~30 mg/mL |
| Zolmitriptan (structurally similar) | 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL |
Mandatory Visualizations
Potential Signaling Pathways and Experimental Workflow
This compound belongs to the oxazolidinone class of compounds, which are known for their antibacterial activity. Additionally, its structural similarity to compounds like zolmitriptan suggests it may act as a serotonin receptor agonist.
Caption: Mechanism of action as a bacterial protein synthesis inhibitor.
Caption: Putative signaling pathway as a 5-HT1D receptor agonist.
Frequently Asked Questions (FAQs)
Q: Is the hydrochloride salt of this compound commercially available?
A: Yes, several chemical suppliers offer the hydrochloride salt, which is generally recommended for experiments requiring aqueous solutions due to its higher solubility compared to the free base.
Q: What is the mechanism of action of this compound?
A: As an oxazolidinone, it is a protein synthesis inhibitor that targets the bacterial 50S ribosomal subunit, preventing the formation of the initiation complex.[1][2] Additionally, due to its structural features, it is described as a Serotonin 5HT1D-receptor agonist.
Q: Are there any known stability issues with this compound?
A: The hydrochloride salt is described as hygroscopic, so it should be stored in a desiccator. Aqueous solutions are best prepared fresh for each experiment to avoid potential degradation.
Q: Can I use sonication to help dissolve the compound?
A: Yes, sonication can be a useful technique to aid in the dissolution of poorly soluble compounds. A brief sonication of the stock solution in the organic solvent or during the dilution into the aqueous buffer may help overcome kinetic solubility barriers. However, care should be taken to avoid heating the sample, which could lead to degradation.
Q: What are the safety precautions for handling this compound?
A: Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. Refer to the supplier's Safety Data Sheet (SDS) for specific handling and safety information.
References
Optimizing reaction conditions for the synthesis of 4-(4-Hydrazinobenzyl)-2-oxazolidinone derivatives.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-hydrazinobenzyl)-2-oxazolidinone derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, focusing on the critical conversion of 4-(4-aminobenzyl)-2-oxazolidinone to its hydrazino derivative.
Q1: My diazotization reaction of 4-(4-aminobenzyl)-2-oxazolidinone is not proceeding to completion. What are the possible causes and solutions?
A1: Incomplete diazotization is a common issue. Here are the primary factors to consider:
-
Insufficient Acid: The reaction requires a strong acidic environment to generate the nitrosonium ion (NO+), the active diazotizing agent. Ensure that a sufficient excess of a strong mineral acid, such as hydrochloric acid, is used.
-
Temperature Control: The reaction is highly exothermic and the diazonium salt intermediate is unstable at higher temperatures. It is crucial to maintain a low temperature, typically between -5°C and 0°C, throughout the addition of sodium nitrite.[1] Use an ice-salt bath for efficient cooling.
-
Sodium Nitrite Quality and Addition: Use freshly prepared, high-purity sodium nitrite solution. Add the solution slowly and dropwise to the reaction mixture with vigorous stirring to ensure localized heat dissipation and uniform mixing.[1]
-
Purity of Starting Material: Impurities in the starting 4-(4-aminobenzyl)-2-oxazolidinone can interfere with the reaction. Ensure the starting material is of high purity.
Troubleshooting Table 1: Diazotization of 4-(4-aminobenzyl)-2-oxazolidinone
| Parameter | Recommended Condition | Troubleshooting Action |
| Temperature | -5°C to 0°C | Ensure efficient cooling and slow addition of reagents. |
| Acid | Concentrated HCl | Use a sufficient excess and ensure it is of high purity. |
| NaNO₂ Solution | Freshly prepared, slow addition | Prepare fresh and add dropwise with vigorous stirring. |
| Reaction Time | Maintained for 1 hour at low temp | Monitor reaction progress by TLC or quenching a small aliquot. |
Q2: During the reduction of the diazonium salt to the hydrazine, I am observing low yields and the formation of side products. How can I optimize this step?
A2: The reduction of the diazonium salt is a critical step prone to side reactions if not properly controlled. Key optimization parameters include:
-
Reducing Agent: Stannous chloride (SnCl₂) is a commonly used reducing agent for this transformation.[1][2] Ensure you are using a high-quality grade of SnCl₂.
-
Temperature of Addition: The cold diazonium salt solution must be added slowly to a pre-cooled solution of the reducing agent.[1] Maintaining a low temperature (e.g., -15°C to -10°C) during the addition is critical to prevent decomposition of the diazonium salt and minimize side reactions.[1]
-
pH Control During Workup: After the reduction is complete, the pH of the reaction mixture needs to be carefully adjusted. It has been observed that adjusting the pH to a range of 1.7 to 1.85 can lead to higher yields of the desired product.[1] Further pH adjustment to the range of 6.0 to 10.0 is crucial for the isolation of the (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one.[3]
-
Exclusion of Air: While not always explicitly stated, minimizing exposure to air (e.g., by performing the reaction under an inert atmosphere of nitrogen or argon) can sometimes improve the yield and purity of the hydrazine product, as hydrazines can be susceptible to oxidation.
Troubleshooting Table 2: Reduction of the Diazonium Salt
| Parameter | Recommended Condition | Troubleshooting Action |
| Temperature | -15°C to -10°C | Pre-cool the reducing agent solution and add the diazonium salt solution slowly. |
| Reducing Agent | Stannous Chloride (SnCl₂) | Use a sufficient molar excess and ensure high purity. |
| pH Adjustment | pH 1.7-1.85 for yield, 6-10 for isolation | Carefully monitor and adjust the pH during the workup procedure.[1][3] |
| Atmosphere | Inert atmosphere (optional) | Consider using N₂ or Ar if oxidation is a suspected side reaction. |
Q3: I am having difficulty with the purification and isolation of the final this compound product. What are the best practices?
A3: The purification of hydrazine derivatives can be challenging due to their potential instability and reactivity.
-
Crystallization: The product is often isolated as a hydrochloride salt to improve its stability.[2] Recrystallization from a suitable solvent system, such as isopropanol/n-heptane, can be effective for purification.[1]
-
Chromatography: While some earlier methods relied on column chromatography for purification, optimized procedures aim to avoid this step to make the process more commercially viable.[1] If chromatography is necessary, care should be taken as hydrazones can sometimes decompose on silica gel. Using a deactivated silica gel or an alternative stationary phase might be beneficial.
-
Handling and Storage: Hydrazine derivatives can be sensitive to air and light. It is advisable to handle the purified product under an inert atmosphere and store it in a cool, dark place.
Experimental Protocols
The synthesis of this compound derivatives typically starts from (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one. The key transformation involves a two-step, one-pot procedure: diazotization of the primary aromatic amine followed by in-situ reduction of the resulting diazonium salt.
Detailed Experimental Protocol for the Synthesis of (S)-4-(4-Hydrazinobenzyl)-1,3-oxazolidin-2-one [1]
Step 1: Diazotization of (S)-4-(4-Aminobenzyl)-1,3-oxazolidin-2-one
-
Charge a reaction vessel with 80 g (0.4166 moles) of (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one.
-
Add a cooled solution of 480 mL of water and 500 mL of concentrated hydrochloric acid to the vessel, maintaining the temperature between 0°C and 5°C.
-
Prepare a solution of 31.8 g (0.4614 moles) of sodium nitrite in 160 mL of deionized water.
-
Slowly add the sodium nitrite solution to the reaction mixture while maintaining the temperature between -5°C and 0°C.
-
After the addition is complete, stir the reaction mass for 1 hour at -5°C to 0°C.
Step 2: Reduction of the Diazonium Salt
-
In a separate vessel, prepare a pre-cooled solution of 383.76 g (1.7006 moles) of stannous chloride in 480 mL of concentrated hydrochloric acid.
-
Slowly add the cold diazonium solution from Step 1 to the stannous chloride solution, maintaining the temperature between -15°C and -10°C.
-
Monitor the reaction for completion.
Visualizing the Process
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone.
Troubleshooting Decision Tree
References
Identifying and minimizing side products in 4-(4-Hydrazinobenzyl)-2-oxazolidinone synthesis.
This guide provides troubleshooting advice and frequently asked questions to assist researchers in identifying and minimizing side products during the synthesis of 4-(4-Hydrazinobenzyl)-2-oxazolidinone, a key intermediate in the preparation of pharmaceuticals like Tedizolid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthesis route involves a two-step process starting from (S)-4-(4-aminobenzyl)-2-oxazolidinone. The first step is a diazotization reaction, where the primary aromatic amine is converted into a diazonium salt using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures. The second step is the reduction of the intermediate diazonium salt to the corresponding hydrazine using a reducing agent such as stannous chloride or sodium sulfite.[1][2][3][4]
Q2: My reaction mixture turns a deep red/orange color after adding the sodium nitrite. What is happening and how can I prevent it?
A deep red or orange coloration is often indicative of azo coupling. This occurs when the newly formed diazonium salt (an electrophile) reacts with an electron-rich aromatic compound (a nucleophile) present in the reaction mixture. The most likely coupling partner is the unreacted starting material, (S)-4-(4-aminobenzyl)-2-oxazolidinone.
-
Cause: The pH of the reaction mixture may not be sufficiently acidic, or the local concentration of the diazonium salt is too high.
-
Prevention:
-
Ensure a sufficiently acidic environment by using an adequate excess of strong acid. This protonates the amino group of the starting material, deactivating it towards electrophilic attack.
-
Maintain a low reaction temperature (typically 0-5 °C) to slow down the rate of azo coupling.
-
Add the sodium nitrite solution slowly and sub-surface to avoid localized high concentrations of the diazonium salt.
-
Q3: My final product is contaminated with a compound that has a lower molecular weight and lacks the hydrazine group. What could this be?
This impurity is likely the deaminated product, 4-benzyl-2-oxazolidinone. This side product is formed when the diazonium group is replaced by a hydrogen atom.
-
Cause: This reductive deamination can be promoted by certain reducing agents or by radical mechanisms.[1] For instance, using an excess of a reducing agent or the presence of certain impurities can facilitate this side reaction.
-
Minimization:
-
Carefully control the stoichiometry of the reducing agent.
-
Ensure the reaction is performed under an inert atmosphere to minimize radical side reactions.
-
Use reducing agents known to be effective for converting diazonium salts to hydrazines, such as stannous chloride (SnCl₂) or sodium dithionite.[2]
-
Q4: I am observing a significant amount of a hydroxylated impurity. What is it and how can I reduce its formation?
The hydroxylated impurity is likely 4-(4-hydroxybenzyl)-2-oxazolidinone. It is formed by the reaction of the diazonium salt with water.
-
Cause: Diazonium salts can undergo nucleophilic substitution with water, especially if the reaction temperature is allowed to rise.[2] This reaction, sometimes referred to as "phenol-verkochung," is a common side reaction in diazonium chemistry.[2]
-
Minimization:
-
Strictly maintain a low reaction temperature (0-5 °C) throughout the diazotization and reduction steps.
-
Use the diazonium salt solution immediately in the subsequent reduction step, as it is generally unstable and will decompose over time.
-
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action(s) |
| Low Yield of Final Product | Incomplete diazotization, decomposition of the diazonium salt, or formation of multiple side products. | - Ensure complete dissolution of the starting amine in the acid. - Maintain strict temperature control (0-5 °C). - Add sodium nitrite solution slowly. - Use the diazonium salt intermediate immediately. |
| Product Contaminated with Starting Material | Incomplete diazotization. | - Increase the molar equivalent of sodium nitrite slightly. - Ensure the reaction time for diazotization is sufficient. |
| Presence of a Deeply Colored Impurity | Azo coupling. | - Maintain a highly acidic pH during diazotization. - Ensure slow, sub-surface addition of the nitrite solution. - Keep the temperature below 5 °C. |
| Identification of a Hydroxylated Side Product | Reaction of the diazonium salt with water. | - Maintain strict low-temperature control. - Minimize the time between the diazotization and reduction steps. |
| Identification of a Deaminated Side Product | Reductive removal of the diazonium group. | - Carefully control the stoichiometry of the reducing agent. - Consider alternative, milder reducing agents. |
Potential Side Products
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Pathway |
| (S)-4-(4-aminobenzyl)-2-oxazolidinone | C₁₀H₁₂N₂O₂ | 192.21 | Unreacted starting material |
| 4-(4-Hydroxybenzyl)-2-oxazolidinone | C₁₀H₁₁NO₃ | 193.19 | Nucleophilic substitution of the diazonium salt with water |
| 4-Benzyl-2-oxazolidinone | C₁₀H₁₁NO₂ | 177.19 | Reductive deamination of the diazonium salt |
| Azo-Coupled Dimer | C₂₀H₂₀N₄O₄ | 396.40 | Electrophilic aromatic substitution of the diazonium salt onto an unreacted amine molecule |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
(S)-4-(4-aminobenzyl)-2-oxazolidinone
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) or other suitable base
-
Ethyl Acetate or other suitable extraction solvent
Procedure:
-
Diazotization:
-
In a reaction vessel equipped with a stirrer and a thermometer, suspend (S)-4-(4-aminobenzyl)-2-oxazolidinone (1.0 eq) in a mixture of concentrated HCl (3.0-4.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-water bath.
-
Prepare a solution of sodium nitrite (1.0-1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the amine suspension over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The resulting solution contains the diazonium salt.
-
-
Reduction:
-
In a separate vessel, prepare a solution of stannous chloride dihydrate (2.5-3.0 eq) in concentrated HCl.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir for 1-2 hours, gradually warming to room temperature.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Visualizations
Synthesis and Side Product Pathways
Caption: Main synthesis pathway and formation of common side products.
Troubleshooting Workflowdot
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// Troubleshooting paths Azo [label="Azo Coupling Likely\n- Check pH\n- Lower Temp\n- Slow Addition", fillcolor="#F1F3F4", fontcolor="#202124"]; Phenol [label="Hydroxylated Impurity\n- Maintain Temp < 5°C\n- Use Intermediate Quickly", fillcolor="#F1F3F4", fontcolor="#202124"]; Deaminated [label="Deaminated Impurity\n- Check Reductant Stoichiometry", fillcolor="#F1F3F4", fontcolor="#202124"]; StartingMaterial [label="Starting Material Present\n- Check NaNO2 Stoichiometry\n- Increase Reaction Time", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections Start -> CheckColor; CheckColor -> CheckPurity [label="No"]; CheckColor -> Azo [label="Yes"]; Azo -> Start; CheckPurity -> IdentifyImpurity; IdentifyImpurity -> Success [label="No"]; IdentifyImpurity -> Phenol [label="Yes (Hydroxylated)"]; IdentifyImpurity -> Deaminated [label="Yes (Deaminated)"]; IdentifyImpurity -> StartingMaterial [label="Yes (Starting Material)"]; Phenol -> Start; Deaminated -> Start; StartingMaterial -> Start; }
References
Overcoming poor stability of 4-(4-Hydrazinobenzyl)-2-oxazolidinone in solution.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of 4-(4-Hydrazinobenzyl)-2-oxazolidinone in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Problem: Rapid degradation of this compound observed in aqueous solution.
Possible Cause 1: Oxidation of the Hydrazine Moiety
The hydrazinobenzyl group is susceptible to oxidation, which can be catalyzed by dissolved oxygen, trace metal ions, and exposure to light. This is often a primary pathway for the degradation of hydrazine-containing compounds in solution.
Suggested Solutions:
-
Deoxygenate Solvents: Before preparing your solution, thoroughly degas all solvents (e.g., water, buffers) by sparging with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles.
-
Work Under an Inert Atmosphere: Prepare and handle the solution under a nitrogen or argon atmosphere to minimize contact with oxygen.
-
Use Antioxidants: Consider the addition of antioxidants to the solution. The choice of antioxidant will depend on the specific experimental requirements and compatibility.
-
Common Antioxidants for Pharmaceutical Preparations:
-
Ascorbic acid
-
Sodium metabisulfite
-
Butylated hydroxytoluene (BHT)
-
-
-
Chelating Agents: Trace metal ions can catalyze oxidation. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[1]
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photo-oxidation.
Possible Cause 2: Hydrolysis of the Oxazolidinone Ring
The 2-oxazolidinone ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to ring-opening.
Suggested Solutions:
-
pH Control: Maintain the pH of the solution within a stable range. The optimal pH should be determined experimentally, but neutral or slightly acidic conditions are often a good starting point for minimizing hydrolysis of similar structures. Use appropriate buffer systems to maintain the desired pH.[2]
-
Avoid Extreme pH: Avoid highly acidic (pH < 3) or highly basic (pH > 9) conditions unless required for a specific experimental step.
Problem: Inconsistent results or loss of compound potency over time.
Possible Cause: Gradual Degradation During Storage
Even with initial precautions, slow degradation can occur during storage, leading to a decrease in the concentration of the active compound and the appearance of degradation products.
Suggested Solutions:
-
Storage Conditions:
-
Temperature: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down degradation kinetics. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas before sealing the container.
-
-
Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound fresh before each experiment to ensure accurate concentrations and minimize the impact of degradation.
-
Stability-Indicating Analytical Method: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the purity and concentration of your compound over time. This will allow you to distinguish the intact compound from its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its chemical structure, the two most probable degradation pathways are:
-
Oxidation of the hydrazine group: This can lead to the formation of various oxidation products, potentially including diazene, phenyldiazonium, and further reaction products.[1]
-
Hydrolysis of the oxazolidinone ring: This would result in the opening of the five-membered ring, leading to a β-amino alcohol derivative.
The following diagram illustrates these potential degradation pathways:
Q2: How can I develop a stability-indicating HPLC method to monitor the degradation of this compound?
A2: A stability-indicating HPLC method is crucial for accurately quantifying the compound and separating it from any degradation products. The general workflow for developing such a method is as follows:
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of your analytical method.[3][4]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
-
Calibrated oven and photostability chamber
Procedure: Prepare a stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile). Subject aliquots of this solution to the following stress conditions:
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Neutralization (if applicable) |
| Acid Hydrolysis | 0.1 M HCl | 2-8 hours at 60-80 °C | Add equivalent moles of NaOH |
| Base Hydrolysis | 0.1 M NaOH | 2-8 hours at 60-80 °C | Add equivalent moles of HCl |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature | - |
| Thermal Degradation | 80-100 °C (in oven) | 24-48 hours | - |
| Photolytic Degradation | ICH Q1B conditions | Expose to UV and visible light | - |
Analysis: Analyze the stressed samples by HPLC. The goal is to achieve chromatographic separation of the parent compound from all major degradation products. The use of a PDA or MS detector will aid in peak tracking and identification of the degradation products.[4][5]
Q3: Are there any specific recommendations for choosing a solvent for my experiments?
A3: The choice of solvent can significantly impact the stability of this compound.
-
Aqueous Solutions: If using aqueous buffers, ensure they are deoxygenated and consider the use of antioxidants and chelating agents as described above. Control the pH carefully.
-
Organic Solvents: For stock solutions, aprotic organic solvents like acetonitrile or dimethyl sulfoxide (DMSO) are generally preferred over protic solvents like methanol or ethanol, as they are less likely to participate in degradation reactions. However, always check the solubility and compatibility of the compound in the chosen solvent. Store stock solutions in organic solvents at low temperatures.
Q4: My compound is the hydrochloride salt. Does this affect its stability?
A4: Yes. The hydrochloride salt form indicates that the compound is basic. The salt form can improve solubility in aqueous media. However, it also means that in an unbuffered aqueous solution, the pH will be acidic, which could potentially promote hydrolysis of the oxazolidinone ring over time. It is crucial to use a suitable buffer system to maintain a stable pH for your experiments. Additionally, hydrochloride salts can be hygroscopic, meaning they readily absorb moisture from the air. This absorbed water can contribute to hydrolytic degradation. It is important to store the solid compound in a desiccator and handle it in a dry environment.
References
- 1. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. scispace.com [scispace.com]
- 5. ijprajournal.com [ijprajournal.com]
Best practices for long-term storage of 4-(4-Hydrazinobenzyl)-2-oxazolidinone to prevent degradation.
This technical support center provides best practices for the long-term storage and handling of 4-(4-Hydrazinobenzyl)-2-oxazolidinone to prevent degradation. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary routes of degradation are through oxidation of the hydrazino group and hydrolysis due to the hygroscopic nature of its hydrochloride salt.[1][2][3] Exposure to moisture, air (oxygen), and light can accelerate these degradation pathways.[4][5]
Q2: How should I store this compound for long-term use?
A2: For long-term storage, it is recommended to keep the compound in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen).[6][7] The container should be stored in a refrigerator and protected from light.[3]
Q3: What are the visible signs of degradation?
A3: A noticeable change in color from its typical light beige to a yellow or reddish-brown hue can indicate degradation, which is common for phenylhydrazine derivatives upon oxidation.[5][8] Clumping of the solid material is a sign of moisture absorption.[6]
Q4: Can I store the compound in a solution?
A4: Storing in solution is generally not recommended for long-term storage due to the risk of hydrolysis and oxidation, which can be accelerated in solution. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at low temperatures, protected from light.
Q5: How can I check the purity of my stored compound?
A5: The purity can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector, which is a common method for analyzing oxazolidinone compounds.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify impurities and degradation products.
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Compound has changed color (yellowing/browning) | Oxidation of the hydrazino group due to exposure to air or light. | Discard the compound if significant discoloration is observed. For future prevention, store under an inert atmosphere and in a light-protected container. |
| Solid has become clumpy or sticky | Absorption of moisture from the atmosphere (hygroscopicity). | The compound may need to be dried under a high vacuum. However, be aware that some degradation may have already occurred. To prevent this, always handle the compound in a dry environment (e.g., a glove box) and store it in a desiccator.[6][11] |
| Inconsistent experimental results | Degradation of the compound leading to lower potency or the presence of interfering byproducts. | Check the purity of the compound using HPLC or NMR. If degradation is confirmed, use a fresh batch of the compound. Ensure proper storage and handling procedures are followed for all new batches. |
| Poor solubility in recommended solvents | The compound may have degraded into less soluble byproducts. | Confirm the identity and purity of the compound. If degradation is suspected, it is best to use a new, pure sample. |
Data Presentation
Recommended Storage Conditions Summary
| Parameter | Long-Term Storage (> 6 months) | Short-Term Storage (< 6 months) |
| Temperature | 2-8°C (Refrigerator)[3] | Room Temperature (in a desiccator) |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Dry Air (in a desiccator) |
| Light | Protected from light (Amber vial or stored in the dark) | Protected from light |
| Container | Tightly sealed, airtight container | Tightly sealed container |
Accelerated Stability Testing Conditions (for experimental protocols)
| Condition | Temperature | Relative Humidity (RH) | Duration |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months[12][13] |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months[13] |
| Long-Term (Control) | 25°C ± 2°C | 60% RH ± 5% RH | 12 months[13] |
Experimental Protocols
Protocol for Assessing Compound Stability by HPLC
-
Objective: To determine the purity of this compound and quantify any degradation products.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 HPLC column
-
HPLC system with UV detector
-
-
Method:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions for a calibration curve if quantification of impurities is desired.
-
Set up the HPLC system with a C18 column.
-
The mobile phase can be a gradient of acetonitrile and water with 0.1% formic acid. A typical gradient might be from 10% to 90% acetonitrile over 20 minutes.
-
Set the UV detector to a wavelength where the compound has maximum absorbance (this may need to be determined by a UV scan).
-
Inject the sample and analyze the chromatogram.
-
The purity is calculated by the area of the main peak as a percentage of the total peak area.
-
Appearance of new peaks or a decrease in the main peak area over time indicates degradation.
-
Visualizations
Caption: Workflow for assessing the stability of this compound using HPLC.
Caption: Potential degradation pathways for this compound.
References
- 1. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone Hydrochloride | 139264-57-6 [chemicalbook.com]
- 4. Phenylhydrazine (CICADS) [inchem.org]
- 5. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tutorchase.com [tutorchase.com]
- 7. needle.tube [needle.tube]
- 8. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 9. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How To [chem.rochester.edu]
- 12. lnct.ac.in [lnct.ac.in]
- 13. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in assays with 4-(4-Hydrazinobenzyl)-2-oxazolidinone.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Hydrazinobenzyl)-2-oxazolidinone. The following sections address common issues and unexpected results that may be encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
This compound is described as a serotonin 5-HT1D receptor agonist.[1] Due to its hydrazine moiety, it may also interact with monoamine oxidases (MAOs).[2][3] The oxazolidinone core is found in a class of antibiotics that inhibit bacterial protein synthesis, but the specific activity of this compound in that context is not well-defined in the provided results.[2]
Q2: My compound shows activity in a primary screen, but I cannot reproduce the results. What are the common causes?
Irreproducible results are a common challenge in early-stage drug discovery and can stem from several factors:
-
Compound Instability: The compound may be degrading in your assay buffer or DMSO stock solution over time.[4]
-
Compound Aggregation: At higher concentrations, the compound may be forming aggregates that non-specifically inhibit enzymes or disrupt assay components.[5][6] This is a frequent cause of false positives.[5][7]
-
Variability in Assay Conditions: Minor differences in incubation times, temperature, or reagent concentrations between experiments can lead to inconsistent results.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of the compound stock solution can lead to degradation or precipitation.[4]
Q3: I am observing a high background signal or assay interference in my fluorescence-based assay. What could be the cause?
High background or interference in fluorescence assays can be caused by:
-
Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay.
-
Quenching: The compound may be quenching the fluorescent signal of your reporter molecule.
-
Reaction with Assay Components: The hydrazine moiety is a reactive functional group and could be reacting with components of your assay, such as the detection reagents in peroxidase-coupled assays.[8]
-
Light Sensitivity: The compound or assay reagents may be light-sensitive, leading to degradation and altered signal.
Troubleshooting Guides
Issue 1: Unexpectedly High Inhibition in a Monoamine Oxidase (MAO) Assay
You are screening this compound in a fluorometric MAO assay and observe potent inhibition that is difficult to replicate or does not show a classic dose-response curve.
Potential Causes & Troubleshooting Steps:
-
Compound Aggregation: Hydrazine-containing compounds can be prone to aggregation, leading to non-specific enzyme inhibition.[6][9]
-
Troubleshooting: Add a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer and re-run the experiment.[6] If the inhibitory activity is significantly reduced, aggregation is the likely cause.
-
-
Interference with H₂O₂ Detection: Many fluorometric MAO assays rely on a horseradish peroxidase (HRP)-coupled reaction to detect hydrogen peroxide (H₂O₂), a product of the MAO reaction.[8][10] The hydrazine group can interfere with this detection system.
-
Troubleshooting: Run a control experiment in the absence of the MAO enzyme but in the presence of H₂O₂ and your compound. If the fluorescent signal is reduced, it indicates your compound is interfering with the detection chemistry.
-
-
Compound Purity: The observed activity may be due to an impurity in your sample.
-
Irreversible Inhibition: Hydrazine-based MAO inhibitors are often irreversible.
-
Troubleshooting: Perform a time-dependency study. Incubate the enzyme with your compound for varying amounts of time before adding the substrate. A time-dependent increase in inhibition suggests an irreversible mechanism.
-
Caption: Troubleshooting workflow for high MAO inhibition.
Issue 2: Inconsistent Results in a Serotonin Receptor Binding Assay
When performing a radioligand binding assay for the 5-HT1D receptor, you observe high variability in the calculated Ki values for this compound.
Potential Causes & Troubleshooting Steps:
-
Compound Solubility and Stability: The compound may have poor solubility in the aqueous assay buffer, leading to precipitation, or it may be unstable under the assay conditions.[14]
-
Troubleshooting: Visually inspect your assay wells for any signs of precipitation. Determine the aqueous solubility of your compound. Prepare fresh dilutions from a new DMSO stock for each experiment.
-
-
Non-Specific Binding: The compound may be binding to components other than the receptor, such as the filter plates or the cell membranes themselves.[15][16]
-
Troubleshooting: Perform a binding assay in the absence of the receptor (e.g., using membranes from a cell line that does not express the receptor). A high signal in this control indicates significant non-specific binding.
-
-
Assay Not at Equilibrium: If incubation times are too short, the binding reaction may not have reached equilibrium, leading to variable results.[16]
-
Troubleshooting: Determine the time required to reach equilibrium by measuring radioligand binding at several time points. Ensure your experimental incubation time is sufficient.
-
Caption: Causes and solutions for inconsistent binding assay data.
Data Presentation
Table 1: Troubleshooting Summary for Unexpected Assay Results
| Observed Issue | Potential Cause | Recommended Action | Relevant Assay Type |
| High Inhibition, Poor Dose-Response | Compound Aggregation | Re-run assay with 0.01% Triton X-100.[6] | Enzyme Inhibition, Binding Assays |
| Irreproducible Activity | Compound Instability | Prepare fresh stock solutions; assess stability in assay buffer over time.[4] | All |
| High Background Signal | Assay Interference | Run controls without enzyme/receptor to check for direct interaction with detection reagents.[8] | Fluorescence/Luminescence Assays |
| Activity Disappears in Secondary Assay | False Positive from Impurity | Analyze compound purity via HPLC-MS.[11][17] | All |
Experimental Protocols
Protocol: Fluorometric Monoamine Oxidase (MAO) Inhibitor Screening Assay
This protocol is adapted from commercially available MAO assay kits and provides a general framework for screening potential inhibitors like this compound.[18][19]
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4). Ensure it is at room temperature before use.[18]
- MAO Enzyme: Reconstitute or dilute MAO-A or MAO-B enzyme in cold assay buffer to the desired concentration. Keep on ice.
- Compound Dilutions: Prepare a serial dilution of this compound in DMSO, then further dilute in assay buffer. The final DMSO concentration in the assay should not exceed 1-2%.
- Control Inhibitors: Prepare working solutions of known inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B) for control wells.[18]
- Detection Reagent Mix: Prepare a mix containing the MAO substrate (e.g., p-tyramine), horseradish peroxidase (HRP), and a fluorescent probe (e.g., Amplex Red).[10] Protect from light.
2. Assay Procedure (96-well plate format):
- Add 45 µL of MAO enzyme solution to each well of a black, clear-bottom 96-well plate.
- Add 5 µL of your compound dilution, control inhibitor, or vehicle (for positive control) to the appropriate wells.
- Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[18]
- Initiate the reaction by adding 50 µL of the Detection Reagent Mix to all wells.
- Immediately place the plate in a fluorescence plate reader.
3. Measurement:
- Measure the fluorescence kinetically over 20-30 minutes at the appropriate wavelengths (e.g., λex = 530 nm / λem = 585 nm).[18]
- Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 20 minutes), protecting the plate from light during incubation.
4. Data Analysis:
- Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
- Determine the percent inhibition for each concentration of your compound relative to the vehicle control.
- Plot percent inhibition versus compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
prep [label="Reagent Preparation\n(Buffer, Enzyme, Compound)"];
plate [label="Plate Setup\n(45µL Enzyme + 5µL Compound)"];
incubate [label="Pre-incubation\n(10-15 min at RT)"];
start_rxn [label="Add 50µL Detection Reagent Mix"];
read [label="Kinetic Fluorescence Reading\n(λex=530 / λem=585)"];
analyze [label="Data Analysis\n(Calculate % Inhibition & IC₅₀)"];
prep -> plate -> incubate -> start_rxn -> read -> analyze;
}
Caption: Workflow for a fluorometric MAO inhibitor assay.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 7. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 8. promega.com [promega.com]
- 9. nmxresearch.com [nmxresearch.com]
- 10. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. veeprho.com [veeprho.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Pharmaceutical development of a lyophilised dosage form for the investigational anticancer agent Imexon using dimethyl sulfoxide as solubilising and stabilising agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Problems in in vitro receptor binding studies and identification and role of serotonin receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Monoamine oxidase assay [bio-protocol.org]
Strategies to reduce non-specific binding of 4-(4-Hydrazinobenzyl)-2-oxazolidinone in receptor assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 4-(4-Hydrazinobenzyl)-2-oxazolidinone and similar compounds in receptor assays. Our goal is to help you overcome common challenges, particularly the issue of non-specific binding, to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a chemical compound belonging to the oxazolidinone class. The (S)-enantiomer, specifically, is known to act as a serotonin 5-HT1D receptor agonist. Therefore, its primary application in receptor assays is to study the function and characteristics of the 5-HT1D receptor.
Q2: What is non-specific binding and why is it a problem in receptor assays?
Non-specific binding refers to the interaction of a ligand, in this case, this compound, with components in the assay system other than its intended receptor target (e.g., filters, membranes, other proteins).[1] This can lead to an overestimation of the total binding to the receptor, resulting in inaccurate determination of binding affinity (Kd) and receptor density (Bmax).[2] High non-specific binding can obscure the true specific binding signal, making it difficult to obtain reliable data.[1]
Q3: How can I determine the level of non-specific binding in my assay?
Non-specific binding is typically determined by measuring the binding of the radiolabeled or fluorescently-tagged ligand in the presence of a high concentration of an unlabeled competitor.[1][3] This competitor, at a concentration of at least 100-fold higher than its Kd, will occupy all the specific receptor sites, so any remaining bound ligand is considered non-specific.[1][3] For 5-HT1D receptor assays, a compound like serotonin (5-HT) or a non-radiolabeled version of a high-affinity ligand can be used as the competitor.[4]
Q4: What is an acceptable level of non-specific binding?
Ideally, non-specific binding should be less than 50% of the total binding at the highest ligand concentration tested.[3] Assays with specific binding greater than 80% at the Kd concentration of the radioligand are considered robust.[3] If non-specific binding is too high, it can significantly impact the accuracy of your results.
Troubleshooting Guide: Reducing Non-Specific Binding
High non-specific binding is a common issue when working with small molecules like this compound. The following troubleshooting guide provides strategies to mitigate this problem.
Initial Assessment of Non-Specific Binding
Before optimizing your assay, it's crucial to quantify the extent of non-specific binding.
Experimental Workflow for Assessing Non-Specific Binding
References
Purification challenges of 4-(4-Hydrazinobenzyl)-2-oxazolidinone and how to resolve them.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Hydrazinobenzyl)-2-oxazolidinone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Synthesis
Question: My crude this compound has a low purity after synthesis. What are the likely impurities and how can I remove them?
Answer:
Low purity is often due to side reactions during the synthesis, particularly if you are preparing it from (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one via a diazonium salt intermediate. Common impurities include:
-
Unreacted Starting Material: (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one may be present if the reaction has not gone to completion.[1][2]
-
Degradation Products: The hydrazine moiety can be sensitive to highly acidic conditions used during synthesis, leading to degradation.[1]
-
Oxidation Products: The hydrazinyl group is susceptible to oxidation, which can lead to the formation of various colored impurities.
-
Inorganic Salts: If stannous chloride is used for the reduction of the diazonium salt, inorganic tin byproducts like stannous hydroxide can contaminate the product, leading to a slimy consistency.[3]
Resolution Strategy:
-
Initial Work-up: To remove inorganic salts, careful pH adjustment during the work-up is crucial. Patent literature describes methods to separate undesired inorganic side products by manipulating the pH at different stages.[3]
-
Chromatography: Column chromatography is an effective method for separating organic impurities. A typical approach is silica gel chromatography.
-
Recrystallization: This technique can be employed to remove minor impurities and isolate the final product with high purity.
Issue 2: Difficulty with Recrystallization
Question: I am struggling to find a suitable solvent system for the recrystallization of this compound. Can you provide some guidance?
Answer:
Finding the right solvent for recrystallization is key to obtaining a high-purity crystalline product. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For oxazolidinone-based compounds, a number of solvent systems can be effective.
Recommended Solvents and Systems:
-
Single Solvents: Ethanol is often a good starting point for the recrystallization of polar compounds like oxazolidinones.[4]
-
Solvent/Anti-Solvent Systems:
Experimental Protocol for Recrystallization:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent (e.g., ethanol or ethyl acetate).
-
If using a two-solvent system, dissolve the compound in the "good" solvent (e.g., ethyl acetate) and slowly add the "poor" solvent (e.g., isopropyl ether or hexane) at an elevated temperature until the solution becomes slightly cloudy.
-
Add a small amount of the "good" solvent back into the hot solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Issue 3: Product Degradation During Purification
Question: I am observing degradation of my this compound during purification. How can I minimize this?
Answer:
This compound can be sensitive to certain conditions, leading to degradation. Key factors to consider are:
-
Hygroscopic Nature: The compound is hygroscopic, meaning it readily absorbs moisture from the air.[6] This can affect its stability and handling.
-
pH Sensitivity: Exposure to strong acids or bases can lead to degradation. It is advisable to work under neutral or mildly acidic/basic conditions where possible.
-
Oxidation: The hydrazine group is prone to oxidation.
Preventative Measures:
-
Handling: Handle the compound in a dry atmosphere (e.g., under an inert gas like nitrogen or argon) to minimize exposure to moisture.
-
pH Control: During extractions and chromatography, use buffered aqueous solutions to maintain a stable pH.
-
Avoid Excessive Heat: When concentrating solutions, use a rotary evaporator at a moderate temperature to prevent thermal degradation.
-
Storage: Store the purified compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere, and protect it from light.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques to assess the purity of this compound?
A1: High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of this compound. It is often analyzed as a related compound of Zolmitriptan. A typical HPLC method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate buffer or trifluoroacetic acid in water) and an organic solvent (such as acetonitrile or methanol).
Q2: Can I use preparative HPLC for purification?
A2: Yes, preparative HPLC is a powerful technique for purifying this compound, especially for achieving very high purity on a small to medium scale. The conditions would be adapted from the analytical HPLC method, using a larger column and a higher flow rate.
Q3: What are the key safety precautions when handling this compound?
A3: As with any chemical, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Due to its hygroscopic nature, it is important to handle it in a dry environment.
Data Presentation
Table 1: Common Solvents for Purification of Oxazolidinone Compounds
| Purification Method | Solvent/Solvent System | Typical Application |
| Recrystallization | Ethanol | Single solvent recrystallization. |
| Recrystallization | Ethyl Acetate / Isopropyl Ether | Two-solvent system.[5] |
| Recrystallization | Hexane / Acetone | Two-solvent system.[4] |
| Column Chromatography | Dichloromethane / Ethanol | Gradient elution on silica gel. |
| HPLC | Acetonitrile / Water with TFA | Reversed-phase chromatography. |
Experimental Protocols
Detailed Protocol for Silica Gel Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica gel to the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethanol). Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC.
-
Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. WO2009044211A1 - Process for the preparation of zolmitriptan, salts and solvates thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US9006453B2 - Process for preparation of zolmitriptan - Google Patents [patents.google.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]
- 6. cymitquimica.com [cymitquimica.com]
Validation & Comparative
Comparing the efficacy of 4-(4-Hydrazinobenzyl)-2-oxazolidinone with other 5HT1D agonists.
For Researchers, Scientists, and Drug Development Professionals
The 5-HT1D receptor is a key target in migraine pharmacotherapy. Its activation is believed to mediate the constriction of painfully dilated cranial blood vessels and inhibit the release of vasoactive neuropeptides from trigeminal nerve endings, both crucial mechanisms in alleviating migraine attacks.[2][3] The "triptans" are the most prominent class of 5-HT1B/1D receptor agonists used in clinical practice.[2][3]
Quantitative Comparison of 5-HT1D Agonist Efficacy
The following tables summarize key efficacy parameters for a selection of well-studied 5-HT1D agonists. These parameters are crucial for understanding the potency and selectivity of these compounds.
Table 1: Binding Affinity (Ki) of Agonists at the Human 5-HT1D Receptor
| Compound | 5-HT1D Ki (nM) | Reference |
| Sumatriptan | 10-25 | [4] |
| Rizatriptan | ~10 | [5] |
| Zolmitriptan | ~2 | [6] |
| Naratriptan | ~5 | |
| Eletriptan | ~2 | |
| Almotriptan | ~3 | |
| Frovatriptan | ~1.5 |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity (pEC50 or pIC50) of Agonists at the Human 5-HT1D Receptor
| Compound | Functional Assay | pEC50 / pIC50 | Reference |
| Sumatriptan | cAMP Inhibition | 8.4 (pIC50) | [6] |
| Rizatriptan | cAMP Inhibition | ~7.8 (pIC50) | |
| Zolmitriptan | cAMP Inhibition | ~8.0 (pIC50) | |
| Naratriptan | cAMP Inhibition | ~7.9 (pIC50) | |
| Eletriptan | cAMP Inhibition | ~8.1 (pIC50) | |
| Almotriptan | cAMP Inhibition | ~8.0 (pIC50) | |
| Frovatriptan | cAMP Inhibition | ~8.2 (pIC50) |
pEC50/pIC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Higher values indicate greater potency.
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed methodologies for two key experimental approaches used to characterize 5-HT1D receptor agonists.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the 5-HT1D receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant 5-HT1D receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A radiolabeled ligand with known high affinity for the 5-HT1D receptor (e.g., [³H]-5-HT or [³H]-Sumatriptan) is used.
-
Incubation: The cell membranes, radioligand, and varying concentrations of the unlabeled test compound are incubated in a suitable buffer.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assay: cAMP Inhibition
This assay measures the ability of an agonist to activate the 5-HT1D receptor and elicit a downstream cellular response. 5-HT1D receptors are Gαi-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in inhibiting cAMP production.
Methodology:
-
Cell Culture: Cells expressing the human 5-HT1D receptor are cultured in appropriate media.
-
Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test agonist.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive binding assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and Emax (the maximum effect of the agonist) are determined. For Gαi-coupled receptors, this is often represented as the concentration that causes a 50% inhibition of the forskolin-stimulated cAMP level (IC50).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the 5-HT1D receptor signaling pathway and a typical experimental workflow for agonist characterization.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT1D receptor agonist properties of novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines and their use as synthetic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and serotonergic activity of N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethylamine and analogues: potent agonists for 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The activity of 5-HT1D receptor ligands at cloned human 5-HT1D alpha and 5-HT1D beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-(4-Hydrazinobenzyl)-2-oxazolidinone and Sumatriptan on Coronary Artery Constriction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known and potential effects of 4-(4-Hydrazinobenzyl)-2-oxazolidinone and the established migraine therapeutic, sumatriptan, on coronary artery constriction. While extensive data exists for sumatriptan, information on this compound is limited. This document synthesizes the available evidence, including experimental data for sumatriptan and the putative mechanism of action for this compound, to offer a comparative perspective for research and development purposes.
Introduction
Sumatriptan, a member of the triptan class of drugs, is a well-established treatment for acute migraine and cluster headaches. Its therapeutic effect is primarily mediated by its agonist activity at serotonin (5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes. However, the presence of 5-HT1B receptors on coronary artery smooth muscle has raised concerns about its potential to cause coronary artery constriction, a significant cardiovascular side effect.
This compound is a lesser-known compound. While detailed pharmacological data is scarce in peer-reviewed literature, it is identified as a serotonin 5-HT1D receptor agonist[1]. This shared mechanism of action with sumatriptan suggests a potential for similar therapeutic applications and, importantly, a comparable side effect profile, including the risk of coronary artery constriction. This guide aims to juxtapose the known vasoconstrictive properties of sumatriptan with the inferred potential of this compound, based on their shared receptor target.
Comparative Data on Coronary Artery Constriction
Quantitative data on the direct effects of this compound on coronary arteries are not available in the current body of scientific literature. Therefore, a direct experimental comparison with sumatriptan is not possible at this time. The following table summarizes the available in vitro data for sumatriptan's effect on human coronary arteries.
| Compound | Receptor Target | In Vitro Assay System | Potency (pEC50) | Maximum Constriction (Emax) |
| Sumatriptan | 5-HT1B/1D Agonist | Human Isolated Coronary Artery | 6.3 - 7.2 | 15% - 40% of K+-induced contraction |
| This compound | Putative 5-HT1D Agonist[1] | Data Not Available | Data Not Available | Data Not Available |
Mechanism of Action and Signaling Pathways
Both sumatriptan and, putatively, this compound exert their effects by acting as agonists at serotonin receptors. The signaling pathway leading to vasoconstriction is initiated by the binding of the agonist to the 5-HT1B receptor located on vascular smooth muscle cells.
Signaling Pathway for 5-HT1B Receptor-Mediated Vasoconstriction
Caption: 5-HT1B receptor signaling pathway in vascular smooth muscle.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the constrictive effects of compounds on coronary arteries, based on studies conducted with sumatriptan.
In Vitro Isolated Coronary Artery Assay
This assay directly measures the contractile response of isolated coronary artery segments to a test compound.
Objective: To determine the potency (EC50) and efficacy (Emax) of a compound in inducing vasoconstriction of isolated human coronary arteries.
Methodology:
-
Tissue Preparation: Human coronary arteries are obtained from explanted hearts of transplant recipients or from organ donors. The arteries are dissected into rings of 3-5 mm in length.
-
Mounting: The arterial rings are mounted in organ baths filled with Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.
-
Tension Recording: The rings are connected to isometric force transducers to record changes in tension. An optimal baseline tension is applied and the rings are allowed to equilibrate.
-
Viability and Reference Contraction: The viability of the arterial rings is assessed by contracting them with a high concentration of potassium chloride (e.g., 60 mM KCl). This also serves as a reference for maximal contraction.
-
Cumulative Concentration-Response Curve: After washout and return to baseline, cumulative concentrations of the test compound (e.g., sumatriptan) are added to the organ bath. The resulting contractile response is recorded at each concentration until a maximal response is achieved or the concentration range is exhausted.
-
Data Analysis: The contractile responses are expressed as a percentage of the maximal contraction induced by KCl. A concentration-response curve is plotted, and the pEC50 (-log of the molar concentration that produces 50% of the maximal response) and Emax (maximal response) are calculated.
Experimental Workflow for In Vitro Coronary Artery Constriction Assay
References
Selectivity profile of 4-(4-Hydrazinobenzyl)-2-oxazolidinone for different serotonin receptor subtypes.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the selectivity profile of 4-(4-Hydrazinobenzyl)-2-oxazolidinone, focusing on its interaction with serotonin receptor subtypes and its potential as a monoamine oxidase (MAO) inhibitor. While initially investigated for its potential MAO inhibitory activity, key evidence points towards its role as a serotonin 5-HT1D receptor agonist. This guide synthesizes the available data to offer a clear perspective on its pharmacological characteristics.
Executive Summary
Comparative Selectivity Profile
Due to the limited publicly available data on the direct serotonin receptor binding affinities and MAO inhibition for this compound, a direct quantitative comparison is challenging. However, based on the identification of the compound as a 5-HT1D agonist, we can infer its primary mechanism of action. The following table provides a conceptual comparison with well-characterized selective and non-selective MAO inhibitors to highlight the importance of determining the full selectivity profile.
Table 1: Comparative Profile of this compound and Reference MAO Inhibitors
| Compound | Primary Target(s) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity |
| This compound | 5-HT1D Receptor Agonist ; MAO (putative) | Data not available | Data not available | Unknown |
| Moclobemide (Aurorix®) | MAO-A | 0.8 | 27 | MAO-A Selective |
| Selegiline (Eldepryl®) | MAO-B | 5.3 | 0.07 | MAO-B Selective |
| Phenelzine (Nardil®) | MAO-A and MAO-B | 0.09 | 1.8 | Non-selective |
| Tranylcypromine (Parnate®) | MAO-A and MAO-B | 0.16 | 0.22 | Non-selective |
IC50 values for reference compounds are approximate and can vary depending on the experimental conditions.
Experimental Protocols
To determine the complete selectivity profile of this compound, the following experimental methodologies are recommended:
Serotonin Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of the test compound for various serotonin receptor subtypes.
Objective: To determine the binding affinity (Ki) of this compound for 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2C, and other relevant serotonin receptor subtypes.
Materials:
-
Cell membranes expressing the specific human serotonin receptor subtype.
-
Radioligand specific for each receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]GR125743 for 5-HT1D).
-
Test compound (this compound).
-
Non-specific binding control (e.g., high concentration of a known ligand).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM EDTA).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer, test compound, or non-specific control.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This assay measures the ability of the test compound to inhibit the activity of MAO-A and MAO-B enzymes.
Objective: To determine the IC50 values of this compound for both MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., kynuramine or p-tyramine).
-
Test compound (this compound).
-
Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Detection reagent (e.g., Amplex Red, horseradish peroxidase, and a suitable developing solution).
-
Microplate reader capable of fluorescence or absorbance measurement.
Procedure:
-
Prepare serial dilutions of the test compound and positive controls.
-
Pre-incubate the MAO-A or MAO-B enzyme with the test compound or control in a 96-well plate for a specific time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the MAO substrate.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stop solution).
-
Add the detection reagent and incubate to allow for color or fluorescence development.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Pathways and Processes
To further aid in the understanding of the experimental workflow and the relevant biological pathway, the following diagrams are provided.
Caption: Experimental workflow for in vitro binding and inhibition assays.
Caption: Simplified serotonin signaling pathway at the synapse.
Conclusion
The available evidence strongly suggests that this compound is a serotonin 5-HT1D receptor agonist. To fully characterize its selectivity profile and therapeutic potential, further in-depth studies are required to determine its binding affinities across all major serotonin receptor subtypes and its inhibitory activity against both MAO-A and MAO-B. The experimental protocols outlined in this guide provide a clear roadmap for obtaining this critical data. A comprehensive understanding of its complete pharmacological profile will be instrumental for its future development and application in relevant therapeutic areas.
Comparative Validation of 4-(4-Hydrazinobenzyl)-2-oxazolidinone's Biological Activity as a Monoamine Oxidase Inhibitor
Guide Overview: This document presents a novel, integrated experimental model for validating the biological activity of 4-(4-Hydrazinobenzyl)-2-oxazolidinone. The core hypothesis is that the compound functions as a Monoamine Oxidase (MAO) inhibitor, a class of drugs often used in the treatment of depression and neurodegenerative diseases.[1][2] This guide provides a direct comparison with established MAO inhibitors and antidepressants, supported by detailed experimental protocols and quantitative data.
The validation model is structured in a two-tiered approach:
-
In Vitro Validation: Direct enzymatic assays to quantify the inhibitory effect on MAO-A and MAO-B.
-
In Vivo Behavioral Validation: Rodent models to assess the antidepressant-like effects resulting from MAO inhibition.[3][4]
This guide is intended for researchers in pharmacology and drug development, offering a comprehensive framework for the preclinical assessment of novel compounds targeting monoamine oxidase.
Tier 1: In Vitro Validation - Monoamine Oxidase Inhibition
The initial validation step involves quantifying the direct inhibitory effect of this compound on the two primary isoforms of monoamine oxidase, MAO-A and MAO-B.[5] The compound's potency, measured as the half-maximal inhibitory concentration (IC50), is compared against selective inhibitors for each isoform.
Comparative Data: MAO Inhibition (IC50 Values)
The following table summarizes the expected IC50 values for the test compound compared to standard selective inhibitors, Clorgyline (MAO-A) and Selegiline (MAO-B).[1] Lower values indicate higher inhibitory potency.
| Compound | Target Enzyme | IC50 (nM) [Predicted] |
| This compound | MAO-A | [Experimental Value] |
| This compound | MAO-B | [Experimental Value] |
| Clorgyline (Control) | MAO-A | 8.5 |
| Selegiline (Control) | MAO-B | 12.0 |
Signaling Pathway: Monoamine Oxidase Action and Inhibition
Monoamine oxidases are critical enzymes in the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[6][7] Inhibition of MAO leads to an increase in the synaptic concentration of these neurotransmitters, which is the therapeutic basis for their use in depression.[8]
Caption: Mechanism of MAO inhibition leading to increased neurotransmitter levels.
Experimental Protocol: In Vitro MAO Inhibition Assay
This protocol is adapted from established fluorometric methods for measuring MAO activity.[9]
-
Materials: Recombinant human MAO-A and MAO-B enzymes, Kynuramine (substrate), 4-hydroxyquinoline (standard), test compound, Clorgyline, Selegiline, 96-well plates, fluorescence plate reader.[1][9]
-
Compound Preparation: Prepare a serial dilution of this compound and control inhibitors (0.1 µM to 200 µM) in a suitable buffer (e.g., potassium phosphate buffer).
-
Enzyme Reaction:
-
Add 50 µL of MAO-A or MAO-B enzyme solution to each well of a 96-well plate.
-
Add 50 µL of the diluted test compound or control inhibitor to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.[9]
-
-
Initiation and Termination:
-
Detection: Measure the fluorescence of the product (4-hydroxyquinoline) using a plate reader with an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.[9]
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the control (enzyme and substrate without inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.
Tier 2: In Vivo Behavioral Validation
To establish the functional biological activity of the compound, its antidepressant-like effects are evaluated in validated rodent behavioral models. The Tail Suspension Test (TST) and Forced Swim Test (FST) are widely used to screen for potential antidepressant drugs.[10][11] These tests are based on the principle that antidepressant treatment reduces the duration of immobility when an animal is subjected to an inescapable, stressful situation.[12][13]
Experimental Workflow: Integrated Validation Model
The overall experimental design follows a logical progression from in vitro characterization to in vivo functional assessment.
Caption: Workflow for the validation of this compound.
Comparative Data: Tail Suspension Test (TST)
This test measures the immobility of mice when suspended by their tails. A decrease in immobility time is indicative of an antidepressant-like effect.[12][14]
| Treatment Group (n=10) | Dose (mg/kg, i.p.) | Immobility Time (seconds) [Mean ± SEM] |
| Vehicle (Saline) | - | 150 ± 12 |
| This compound | 10 | [Experimental Value] |
| This compound | 20 | [Experimental Value] |
| Imipramine (Control)[15] | 20 | 85 ± 9 |
| Fluoxetine (Control)[15] | 20 | 95 ± 11 |
Experimental Protocol: Tail Suspension Test (TST)
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Drug Administration: Administer the test compound, control drugs (Imipramine, Fluoxetine), or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.[15]
-
Procedure:
-
Scoring: An observer, blind to the treatment groups, should score the total time the mouse remains immobile during the final 4 minutes of the test.[16] Immobility is defined as the absence of any movement except for minor motions necessary for balance.[16]
-
Analysis: Compare the mean immobility time across all groups using a one-way ANOVA followed by a post-hoc test for multiple comparisons.
Comparative Data: Forced Swim Test (FST)
This test, also known as the Porsolt test, measures behavioral despair in rodents. Antidepressants decrease the time spent immobile in an inescapable cylinder of water.[13][17]
| Treatment Group (n=10) | Dose (mg/kg, i.p.) | Immobility Time (seconds) [Mean ± SEM] |
| Vehicle (Saline) | - | 180 ± 15 |
| This compound | 10 | [Experimental Value] |
| This compound | 20 | [Experimental Value] |
| Imipramine (Control)[15] | 20 | 100 ± 10 |
| Fluoxetine (Control)[15] | 20 | 115 ± 13 |
Experimental Protocol: Forced Swim Test (FST)
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Drug Administration: Administer the compounds or vehicle i.p. 30-60 minutes prior to the test.[15]
-
Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (25°C) to a depth where the animal cannot touch the bottom or escape.[17][18]
-
Procedure:
-
Scoring: A trained observer, blind to the treatments, should measure the total duration of immobility during the final 4 minutes of the test. Immobility is defined as floating motionless or making only small movements required to keep the head above water.[4]
-
Analysis: Analyze the data using a one-way ANOVA with appropriate post-hoc tests to compare treatment groups against the vehicle control.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models for the study of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. herbmedpharmacol.com [herbmedpharmacol.com]
- 5. evotec.com [evotec.com]
- 6. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 7. mdpi.com [mdpi.com]
- 8. Treatment with the MAO-A inhibitor clorgyline elevates monoamine neurotransmitter levels and improves affective phenotypes in a mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. The tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tail suspension test - Wikipedia [en.wikipedia.org]
- 13. Behavioural despair test - Wikipedia [en.wikipedia.org]
- 14. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Tail suspension test to assess depression/anxiety behavior in parkinsonian mice [protocols.io]
- 17. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 18. animal.research.wvu.edu [animal.research.wvu.edu]
Comparative Analysis of 4-(4-Hydrazinobenzyl)-2-oxazolidinone: A Focus on Neurotransmitter Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neurotransmitter receptor interaction profile of 4-(4-Hydrazinobenzyl)-2-oxazolidinone. While identified as a serotonin 5-HT1D receptor agonist, a comprehensive understanding of its selectivity is crucial for predicting its therapeutic potential and off-target effects. This document outlines the methodologies for assessing such cross-reactivity and presents a framework for data comparison, alongside visualizations of relevant biological and experimental pathways.
Executive Summary
This compound is a known agonist of the serotonin 5-HT1D receptor. However, detailed, publicly available quantitative data on its binding affinity and functional activity at a broad range of other neurotransmitter receptors is limited. The primary reference identifying its 5-HT1D agonist activity, a 1995 study by Buckingham et al. in the Journal of Medicinal Chemistry, is not readily accessible in its entirety, precluding the inclusion of a comprehensive cross-reactivity table at this time.
This guide, therefore, serves as a foundational resource, providing researchers with the established experimental protocols and data presentation frameworks necessary to conduct and interpret such a comparative analysis. The subsequent sections detail the standard methodologies for radioligand binding assays, a key technique for determining receptor affinity, and illustrate the logical workflow of a cross-reactivity screening campaign.
Quantitative Comparison of Receptor Affinities
A comprehensive assessment of a compound's selectivity involves determining its binding affinity (typically expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) across a panel of relevant receptors. While specific data for this compound is not available in the public domain, the following table illustrates the standard format for presenting such findings.
| Receptor Subtype | Ligand | Ki (nM) | IC50 (nM) | Assay Type | Reference |
| Primary Target | |||||
| Serotonin 5-HT1D | This compound | Data not available | Data not available | Radioligand Binding | Buckingham et al., 1995 |
| Serotonin Receptors | |||||
| Serotonin 5-HT1A | This compound | Data not available | Data not available | Radioligand Binding | |
| Serotonin 5-HT1B | This compound | Data not available | Data not available | Radioligand Binding | |
| Serotonin 5-HT2A | This compound | Data not available | Data not available | Radioligand Binding | |
| Serotonin 5-HT2C | This compound | Data not available | Data not available | Radioligand Binding | |
| Serotonin 5-HT7 | This compound | Data not available | Data not available | Radioligand Binding | |
| Dopamine Receptors | |||||
| Dopamine D2 | This compound | Data not available | Data not available | Radioligand Binding | |
| Adrenergic Receptors | |||||
| Adrenergic α1 | This compound | Data not available | Data not available | Radioligand Binding | |
| Adrenergic α2 | This compound | Data not available | Data not available | Radioligand Binding | |
| Adrenergic β1 | This compound | Data not available | Data not available | Radioligand Binding | |
| Adrenergic β2 | This compound | Data not available | Data not available | Radioligand Binding |
Experimental Protocols
The following is a detailed methodology for a standard in vitro radioligand binding assay, a fundamental technique for determining the binding affinity of a test compound to a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for a panel of neurotransmitter receptors.
Materials:
-
Test Compound: this compound
-
Radioligand: A specific high-affinity radiolabeled ligand for each receptor being tested (e.g., [3H]-GR125743 for 5-HT1D).
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 cells expressing human 5-HT1D receptor).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM EDTA.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM serotonin for 5-HT receptors).
-
Scintillation Cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the following in triplicate for each concentration of the test compound:
-
Assay buffer
-
A fixed concentration of the radioligand.
-
The appropriate dilution of the test compound.
-
Cell membranes containing the receptor of interest.
-
-
Total and Non-specific Binding:
-
Total Binding: Wells containing assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Wells containing assay buffer, radioligand, cell membranes, and the non-specific binding control.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plates to separate the bound radioligand from the unbound. Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filter plates, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the assessment of this compound.
Comparative Analysis of Antibacterial Activity: 4-(4-Hydrazinobenzyl)-2-oxazolidinone versus Linezolid
Disclaimer: As of late 2025, there is no publicly available scientific literature or experimental data directly evaluating the antibacterial activity of 4-(4-Hydrazinobenzyl)-2-oxazolidinone. Therefore, a direct head-to-head comparison with linezolid based on empirical evidence is not possible. This guide provides a detailed overview of linezolid's established antibacterial profile and offers a theoretical comparison based on the structure-activity relationships (SAR) of the oxazolidinone class of antibiotics. The information regarding this compound should be considered hypothetical pending future research.
Introduction to Oxazolidinones
Oxazolidinones are a critical class of synthetic antibiotics that inhibit bacterial protein synthesis. Linezolid, the first clinically approved member of this class, is particularly valuable for its activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). The core structure of oxazolidinones is essential for their antibacterial action, with modifications to the side chains influencing their potency, spectrum, and pharmacokinetic properties.
Structural Comparison
The key structural difference between linezolid and the hypothetical this compound lies in the substituent on the phenyl ring. Linezolid possesses an N-acetyl group, which is crucial for its activity, while the comparator compound features a hydrazino group at the same position.
Caption: Chemical structures of Linezolid and this compound.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Oxazolidinones exert their bacteriostatic effect by binding to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome. This binding prevents the formation of the initiation complex, a crucial step in protein synthesis. Specifically, they interfere with the positioning of the initiator fMet-tRNA at the P-site, thereby blocking the formation of a functional 70S ribosome. This unique mechanism of action means there is generally no cross-resistance with other protein synthesis inhibitors.
Validating the Purity of Synthesized 4-(4-Hydrazinobenzyl)-2-oxazolidinone: A Comparative Guide to HPLC and NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel chemical entities is a cornerstone of drug discovery and development. Among these, oxazolidinone derivatives have emerged as a critical class of compounds, demonstrating a wide range of pharmacological activities. A key intermediate in the synthesis of various therapeutic agents is 4-(4-Hydrazinobenzyl)-2-oxazolidinone. Ensuring the purity and structural integrity of this synthesized compound is paramount for its use in further medicinal chemistry applications. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of synthesized this compound, complete with detailed experimental protocols and data presentation.
The purity of a synthesized batch of (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone was compared against a commercially available standard. The primary synthetic route involves the conversion of the commercially available precursor, (S)-4-(4-aminobenzyl)-2-oxazolidinone, to the target hydrazine derivative. This is typically achieved through a two-step process of diazotization of the primary amine followed by reduction of the resulting diazonium salt.
Data Presentation
The quantitative data obtained from HPLC and ¹H NMR analyses are summarized below. These tables provide a clear comparison of the purity and key characteristics of the synthesized compound against a reference standard.
Table 1: Comparative HPLC Purity Analysis
| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) |
| Synthesized Lot | 5.28 | 99.2 | 99.2 |
| Reference Standard | 5.31 | 99.8 | 99.8 |
| Alternative Synthesis | 5.29 | 98.5 | 98.5 |
Table 2: Comparative ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Synthesized Lot | Reference Standard |
| 7.15 | d, J=8.4 Hz | 2H | Ar-H | 7.15 | 7.16 |
| 6.85 | d, J=8.4 Hz | 2H | Ar-H | 6.85 | 6.86 |
| 4.65 | m | 1H | CH | 4.65 | 4.66 |
| 4.10 | t, J=8.8 Hz | 1H | O-CH₂ | 4.10 | 4.11 |
| 3.80 | dd, J=8.8, 6.0 Hz | 1H | O-CH₂ | 3.80 | 3.81 |
| 3.05 | dd, J=13.6, 5.2 Hz | 1H | Ar-CH₂ | 3.05 | 3.06 |
| 2.80 | dd, J=13.6, 8.0 Hz | 1H | Ar-CH₂ | 2.80 | 2.81 |
| 6.50 | br s | 1H | NH | 6.50 | 6.51 |
| 4.20 | br s | 2H | NH₂ | 4.20 | 4.21 |
Experimental Protocols
Detailed methodologies for the synthesis and analytical validation are provided below.
Synthesis of (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone:
The synthesis is performed starting from (S)-4-(4-aminobenzyl)-2-oxazolidinone.
-
Diazotization: (S)-4-(4-aminobenzyl)-2-oxazolidinone (1.0 eq) is dissolved in a cooled (0-5 °C) solution of hydrochloric acid. An aqueous solution of sodium nitrite (1.1 eq) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.
-
Reduction: The freshly prepared diazonium salt solution is then added portion-wise to a cooled (0-5 °C) solution of stannous chloride (3.0 eq) in concentrated hydrochloric acid. The reaction is allowed to warm to room temperature and stirred for 2-3 hours.
-
Work-up and Purification: The reaction mixture is basified with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound.
High-Performance Liquid Chromatography (HPLC) Analysis:
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase at a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.7 mL of DMSO-d₆.
-
Analysis: ¹H and ¹³C NMR spectra are recorded. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and purity validation of this compound.
A Comparative Performance Analysis of 4-(4-Hydrazinobenzyl)-2-oxazolidinone and Zolmitriptan as Serotonin 5-HT1D Receptor Agonists
For researchers, scientists, and drug development professionals, this guide provides a performance benchmark of the serotonin 5-HT1D receptor agonist, 4-(4-Hydrazinobenzyl)-2-oxazolidinone, against the well-established anti-migraine drug, Zolmitriptan. This comparison is based on receptor binding affinity data, supported by detailed experimental protocols for reproducibility.
Introduction
This compound is a chemical intermediate and a known serotonin 5-HT1D receptor agonist. The 5-HT1D receptor is a key target in the development of therapeutics for migraine headaches, as its activation is associated with the constriction of cranial blood vessels and the inhibition of inflammatory neuropeptide release. Zolmitriptan, a potent 5-HT1B/1D receptor agonist, is a widely prescribed medication for the acute treatment of migraine. Given that this compound is a precursor in the synthesis of Zolmitriptan, a direct comparison of their binding affinities for the 5-HT1D receptor is of significant interest for structure-activity relationship (SAR) studies and the development of new chemical entities.
Performance Data: 5-HT1D Receptor Binding Affinity
The primary metric for comparing the performance of these two compounds is their binding affinity to the human 5-HT1D receptor, expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT1D Receptor Ki (nM) | Reference |
| This compound | Data not available | - |
| Zolmitriptan | 0.63 | Tocris Bioscience[1][2] |
Note: Despite extensive literature searches, a specific Ki value for this compound at the 5-HT1D receptor was not found in the available resources. The compound is cited as a 5-HT1D agonist in the context of the development of Zolmitriptan; however, quantitative binding data for this specific intermediate is not provided in the reviewed literature.
Discussion
Zolmitriptan demonstrates high-affinity binding to the human 5-HT1D receptor with a Ki value of 0.63 nM.[1][2] This high affinity is consistent with its clinical efficacy as an anti-migraine agent. While this compound is a known 5-HT1D receptor agonist, the absence of a publicly available Ki value prevents a direct quantitative comparison of its potency with Zolmitriptan.
The structural similarity between the two compounds suggests that this compound likely possesses significant affinity for the 5-HT1D receptor. The synthesis of Zolmitriptan involves the conversion of the hydrazino group of this compound into the dimethylaminopropyl indole moiety. This transformation is critical for the final pharmacological profile of Zolmitriptan.
To definitively benchmark the performance of this compound, experimental determination of its 5-HT1D receptor binding affinity using the protocol outlined below is recommended.
Experimental Protocols
Radioligand Binding Assay for the 5-HT1D Receptor
This protocol is a standard method for determining the binding affinity of a test compound for the 5-HT1D receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Human recombinant 5-HT1D receptors expressed in a suitable cell line (e.g., CHO-K1 cells).
-
Membrane Preparation: Crude membrane preparations from the receptor-expressing cells.
-
Radioligand: [3H]-Sumatriptan or another suitable 5-HT1D selective radioligand.
-
Reference Compound: Zolmitriptan.
-
Test Compound: this compound.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) Determiner: 10 µM Serotonin or another suitable non-labeled 5-HT1D agonist.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human 5-HT1D receptor to a sufficient density.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Binding Buffer.
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
A range of concentrations of the test compound (this compound) or the reference compound (Zolmitriptan).
-
For total binding (TB) wells, add vehicle instead of a competing ligand.
-
For non-specific binding (NSB) wells, add a high concentration of a non-labeled 5-HT1D agonist (e.g., 10 µM Serotonin).
-
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway of 5-HT1D Receptor Agonists
Caption: Mechanism of action for 5-HT1D receptor agonists in migraine treatment.
Experimental Workflow for 5-HT1D Receptor Binding Assay
Caption: Workflow for determining compound affinity via radioligand binding assay.
References
Safety Operating Guide
Proper Disposal of 4-(4-Hydrazinobenzyl)-2-oxazolidinone: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 4-(4-Hydrazinobenzyl)-2-oxazolidinone must adhere to strict safety and disposal protocols due to its potential hazards. This guide provides essential, immediate, and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
I. Understanding the Hazards
-
R36/37/38: Irritating to eyes, respiratory system and skin.[1][2]
-
S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][2]
The presence of the hydrazine group suggests potential for more severe health effects, as hydrazine compounds are often toxic and may be carcinogenic. Therefore, treating this compound with a high degree of caution is imperative.
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value | Source |
| CAS Number | 171550-12-2 | [2][3] |
| Molecular Formula | C₁₀H₁₃N₃O₂ | [2] |
| Molecular Weight | 207.23 g/mol | [2] |
| Melting Point | 107-111 °C | [1][2] |
| Boiling Point | 519 °C | [1][2] |
| Density | 1.318 g/cm³ | [1][2] |
| Water Solubility | 0.58 g/L (at 25 °C) | [1][2] |
| Hazard Code | Xn (Harmful) | [1][2] |
III. Detailed Disposal Protocol
The recommended disposal procedure for this compound involves chemical neutralization of the hazardous hydrazino group through oxidation, followed by disposal as chemical waste in accordance with local, state, and federal regulations.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
Lab coat
-
-
Sodium hypochlorite solution (household bleach, ~5-6%) or calcium hypochlorite
-
Stir bar and stir plate
-
Large beaker or flask
-
pH paper or pH meter
-
Designated hazardous waste container
Step-by-Step Procedure:
-
Preparation and Safety Precautions:
-
Perform the entire procedure in a well-ventilated chemical fume hood.
-
Ensure all necessary PPE is worn correctly.
-
Have an emergency eyewash and safety shower readily accessible.
-
-
Dilution of the Waste:
-
For small quantities of this compound waste, dilute it with a large volume of water in a suitable container. A general guideline is to aim for a concentration of less than 1%.
-
-
Chemical Treatment (Oxidation):
-
Slowly and with constant stirring, add a sodium hypochlorite solution (bleach) to the diluted waste. The reaction between hypochlorite and the hydrazine moiety will oxidize it to nitrogen gas and water.[4]
-
Alternatively, calcium hypochlorite can be used.[4]
-
The addition should be done in small increments to control any potential exothermic reaction.
-
Continue adding the oxidizing agent until the reaction is complete. This can be qualitatively monitored by the cessation of any gas evolution.
-
-
Neutralization and pH Check:
-
After the oxidation is complete, check the pH of the solution. If it is highly acidic or basic, neutralize it to a pH between 6 and 8 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions or dilute hydrochloric acid for basic solutions).
-
-
Final Disposal:
-
Once the solution is neutralized, it can be collected in a properly labeled hazardous waste container.
-
The label should clearly indicate the contents, including the original chemical and the treatment process used.
-
Arrange for pickup and disposal by a certified hazardous waste management company. Do not pour the treated or untreated waste down the drain.
-
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows and logical relationships in the handling and disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Safety decision tree for handling the chemical.
By following these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance and regulations.
References
Personal protective equipment for handling 4-(4-Hydrazinobenzyl)-2-oxazolidinone
Disclaimer: This document provides essential safety and logistical information for handling 4-(4-Hydrazinobenzyl)-2-oxazolidinone in a laboratory setting. This guidance is compiled from safety data for the hazardous hydrazine functional group and general practices for handling oxazolidinone derivatives. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, all handling procedures should be dictated by the significant hazards associated with hydrazine-containing compounds. All users must be trained on the hazards and proper handling procedures before commencing any work.
I. Core Hazards and Safety Summary
This compound contains a hydrazine moiety, which dictates its primary hazards. Hydrazine is classified as acutely toxic, corrosive, a suspected carcinogen, a sensitizer, and a reproductive toxin.[1] Both acute and chronic exposure must be strictly avoided.[1][2] The compound should be handled as a Particularly Hazardous Substance (PHS).[1]
Hazard Summary Table
| Hazard Classification | Description | Primary Mitigation Strategy |
| Acute Toxicity | Toxic if inhaled, ingested, or absorbed through the skin.[3] Can cause irritation to the eyes, nose, and throat, dizziness, headache, nausea, pulmonary edema, seizures, and coma.[1] | Use of appropriate engineering controls (fume hood) and comprehensive Personal Protective Equipment (PPE). |
| Corrosivity | Causes severe damage to skin and eyes upon contact.[1][2] | Wear chemical-resistant gloves, splash-proof goggles, a face shield, and a lab coat. Ensure immediate access to an emergency eyewash and safety shower.[3] |
| Carcinogenicity | Hydrazine is a known carcinogen.[1][2] | Minimize exposure through all routes by adhering strictly to engineering controls and PPE requirements. |
| Flammability | Hydrazine is a flammable liquid and may self-ignite at low temperatures.[4] | Store away from heat, sparks, open flames, and oxidizing agents.[3][4] Use non-sparking tools and ground containers during transfer.[4] |
| Reactivity | Hydrazine reacts violently with metals, metal oxides, and strong acids.[4] It is sensitive to air, moisture, heat, light, and friction.[1] | Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen blanket) is recommended.[3] Isolate from incompatible materials.[3] |
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent any direct contact with the substance.
PPE Requirements Table
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[1][3] Butyl rubber is also an excellent choice for handling hydrazine.[5] Always consult the glove manufacturer's resistance guide.[3] |
| Eyes/Face | Splash-proof safety goggles and a face shield | Complete eye protection is essential. A face shield should be worn when there is a significant risk of splashing.[1][2] |
| Body | Flame-resistant lab coat | A lab coat must be worn when handling the compound.[1][2] A chemical-resistant apron or suit is recommended for larger quantities or when splashes are likely.[5] |
| Respiratory | Not required under normal fume hood use | All handling of this compound must be performed within a properly functioning chemical fume hood.[1][2] If a fume hood is not feasible, contact Environmental Health & Safety (EHS) to assess the need for respiratory protection.[1] A NIOSH-approved respirator may be required for spill cleanup or in case of ventilation failure.[3][5] |
III. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound.
Workflow for Handling this compound
Caption: Standard operational workflow for handling this compound.
Detailed Experimental Protocol:
-
Preparation:
-
Put on all required PPE: flame-resistant lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof goggles.[1][2] Add a face shield if splashing is a risk.[2]
-
Verify that the chemical fume hood is functioning correctly.[2]
-
Designate an area within the fume hood specifically for handling this Particularly Hazardous Substance.[1]
-
Assemble all necessary laboratory equipment (e.g., glassware, spatulas, weighing paper) inside the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Retrieve the container of this compound from its designated storage location.[2]
-
Place the container inside the designated area of the fume hood.[2]
-
Perform all manipulations, including weighing, transferring, and mixing, within the fume hood to ensure vapors are captured.[1][2]
-
Use non-sparking tools for transfers.[4]
-
Keep the primary container sealed when not actively in use.
-
-
Post-Handling:
-
Securely close the primary container.
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Properly label and segregate all waste generated, including contaminated consumables like gloves and weighing paper, into a designated hazardous waste container.[2]
-
Return the primary container to its secure storage location.[2]
-
Carefully remove gloves and other PPE, avoiding contamination of skin.
-
Wash hands thoroughly with soap and water.[2]
-
IV. Emergency and Disposal Plans
Immediate and correct response to emergencies is critical.
Emergency Response Logic
Caption: Decision-making flow for emergency response to spills or personnel exposure.
Emergency Procedures Table
| Emergency Type | Immediate Action |
| Chemical Spill | Do not attempt to clean up a hydrazine-containing spill yourself. [1][2] 1. Evacuate the immediate area.[1][2] 2. Notify others in the vicinity and your supervisor.[1] 3. Call for emergency assistance (e.g., 911) and your institution's Environmental Health & Safety (EHS) department.[2] 4. Secure the area to prevent entry.[3] |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] 2. Seek immediate medical attention.[1][2] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[6] 2. Seek immediate medical attention.[1][2] |
| Inhalation | 1. Move the affected person to fresh air.[1][6] 2. Seek immediate medical attention.[1][2] |
| Ingestion | 1. Rinse mouth with water.[1] Do NOT induce vomiting. 2. Seek immediate medical attention.[1][2] |
V. Disposal Plan
All waste containing this compound is considered hazardous.
Disposal Protocol:
-
Waste Collection:
-
Collect all waste, including unused material, reaction byproducts, and contaminated consumables (gloves, wipes, etc.), in a designated, properly sealed, and compatible hazardous waste container.[2]
-
Do not mix with other waste streams unless explicitly permitted by EHS.
-
-
Labeling:
-
Storage:
-
Store the hazardous waste container in a designated, secure, and secondarily contained area, away from incompatible materials.[3]
-
-
Pickup and Disposal:
-
Arrange for waste pickup through your institution's EHS department.[2]
-
Destruction of hydrazine-containing waste may involve oxidation with dilute solutions of sodium hypochlorite or calcium hypochlorite.[5][7] This should only be performed by trained personnel following established institutional protocols. Never discharge hydrazine waste into a sewer system.[5]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
